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  • Product: 8-Nitroguanosine 2',3',5'-Triacetate
  • CAS: 1096020-95-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 8-nitroguanosine 2',3',5'-triacetate in cells

An In-Depth Technical Guide to the Cellular Mechanism of Action of 8-Nitroguanosine 2',3',5'-Triacetate Abstract 8-Nitroguanosine 2',3',5'-triacetate serves as a pivotal cell-permeable pro-drug for investigating the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Mechanism of Action of 8-Nitroguanosine 2',3',5'-Triacetate

Abstract

8-Nitroguanosine 2',3',5'-triacetate serves as a pivotal cell-permeable pro-drug for investigating the complex roles of nitrated guanine nucleotides in cellular signaling. Upon intracellular delivery, it undergoes enzymatic de-acetylation to release 8-nitroguanosine, which is subsequently metabolized to the potent signaling molecule, 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP). This guide elucidates the mechanism by which 8-nitro-cGMP acts as a dual-function second messenger. It not only engages canonical cGMP pathways but, more critically, functions as an electrophile that covalently modifies proteins through a post-translational modification known as S-guanylation. A primary target of this modification is the Kelch-like ECH-associated protein 1 (Keap1), a key negative regulator of the transcription factor Nrf2. The S-guanylation of specific cysteine residues on Keap1 abrogates its ability to target Nrf2 for proteasomal degradation. The resulting stabilization and nuclear accumulation of Nrf2 leads to the transcriptional activation of a broad spectrum of cytoprotective genes, constituting a robust antioxidant and anti-inflammatory response. This document provides a comprehensive overview of this pathway, complete with detailed experimental protocols for its investigation.

Introduction: A Cell-Permeable Probe for Redox Signaling

The study of reactive nitrogen species (RNS) and their impact on cellular function is a frontier in signal transduction research. Nitrated biomolecules, once considered mere markers of nitrative stress, are now recognized as critical signaling intermediates[1][2]. Among these, 8-nitroguanosine and its derivatives are of particular interest due to their unique chemical properties and biological activities[3][4].

The Challenge of Studying Nitrated Nucleotides

The direct administration of charged nucleotides like 8-nitroguanosine or 8-nitro-cGMP to cells is hampered by their poor membrane permeability. This limitation presents a significant obstacle to dissecting their intracellular signaling cascades and identifying their molecular targets.

8-Nitroguanosine 2',3',5'-Triacetate: A Pro-Drug Approach

To overcome this challenge, 8-nitroguanosine 2',3',5'-triacetate was developed. It is a derivative of 8-nitroguanosine where the hydroxyl groups on the ribose sugar are acetylated[5]. This modification neutralizes the polarity of the molecule, rendering it lipophilic and capable of passively diffusing across the cell membrane. Inside the cell, ubiquitous intracellular esterases efficiently cleave the acetate groups, releasing the parent compound, 8-nitroguanosine, and enabling the study of its downstream effects[5].

Cellular Uptake and Bioactivation Cascade

The journey of 8-nitroguanosine 2',3',5'-triacetate from an exogenous compound to an active intracellular signaling molecule involves a precise two-step bioactivation process.

De-acetylation to Yield 8-Nitroguanosine

Once inside the cytoplasm, the triacetate pro-drug is rapidly hydrolyzed by cellular esterases. This enzymatic action removes the three acetate groups from the 2', 3', and 5' positions of the ribose moiety, liberating the active 8-nitroguanosine molecule. This initial step is critical for trapping the compound within the cell and initiating its metabolic conversion.

Conversion to the Key Effector: 8-Nitro-cGMP

Contrary to what might be assumed, the primary signaling effector, 8-nitro-cGMP, is not typically formed by the direct nitration of existing cGMP. Instead, evidence points to a more complex pathway where the abundant cellular pool of guanosine-5'-triphosphate (GTP) is first nitrated by the combined action of RNS and reactive oxygen species (ROS) to form 8-nitro-GTP. This nitrated triphosphate is then recognized as a substrate by guanylate cyclase, which catalyzes its cyclization to 8-nitro-cGMP[1]. This pathway underscores that 8-nitro-cGMP is a purpose-synthesized signaling molecule, not an accidental byproduct of cellular damage.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 8-NG-TA 8-Nitroguanosine 2',3',5'-Triacetate (Pro-drug) 8-NG 8-Nitroguanosine 8-NG-TA->8-NG Diffusion 8-nitro-GTP 8-Nitro-GTP 8-NG->8-nitro-GTP Phosphorylation & Nitration of GTP Pool Esterases Cellular Esterases Esterases->8-NG De-acetylation 8-nitro-cGMP 8-Nitro-cGMP (Active Effector) 8-nitro-GTP->8-nitro-cGMP GC Guanylate Cyclase GC->8-nitro-cGMP Cyclization

Bioactivation of 8-Nitroguanosine 2',3',5'-Triacetate.

The Dual-Function Second Messenger: 8-Nitro-cGMP

8-nitro-cGMP is a unique signaling molecule that possesses two distinct functional modalities, allowing it to influence a wider range of cellular processes than its parent molecule, cGMP[1][6].

Canonical Signaling: Activation of cGMP-Dependent Protein Kinase (PKG)

Due to its structural similarity to cGMP, 8-nitro-cGMP can bind to and activate cGMP-dependent protein kinase (PKG)[6][7]. This allows it to participate in canonical cGMP signaling pathways, such as those involved in vasorelaxation[6]. However, studies have shown that 8-nitro-cGMP can lead to a persistent activation of PKG, suggesting a more complex interaction than simple competitive binding[7].

Non-Canonical Signaling: Electrophilic Modification of Protein Thiols (S-Guanylation)

The defining characteristic of 8-nitro-cGMP is its electrophilicity, conferred by the electron-withdrawing nitro group at the C8 position of the guanine ring[1]. This property enables 8-nitro-cGMP to react with nucleophilic thiol groups on cysteine residues within proteins. In this reaction, the cGMP moiety is covalently attached to the cysteine, displacing the nitro group and forming a stable sulfide bond. This novel post-translational modification is termed protein S-guanylation [8][9]. It is this electrophilic signaling that underlies the most profound effects of 8-nitroguanosine administration.

Core Mechanism: S-Guanylation of Keap1 and Activation of the Nrf2 Antioxidant Response

The best-characterized downstream effect of 8-nitro-cGMP-mediated S-guanylation is the activation of the Keap1-Nrf2 pathway, a master regulatory system for cellular defense against oxidative and electrophilic stress[10][11].

The Keap1-Nrf2 Axis: A Master Regulator of Cytoprotection

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. This keeps the cellular levels of Nrf2 very low[12][13].

Covalent Modification of Keap1 by 8-Nitro-cGMP

Keap1 is a cysteine-rich protein, with several of its cysteine residues acting as sensors for cellular stress[11]. 8-nitro-cGMP directly targets these hyper-reactive cysteine thiols on Keap1 for S-guanylation[6][9]. The covalent adduction of the cGMP moiety induces a conformational change in the Keap1 protein, which disrupts its ability to function as an adaptor for the E3 ligase complex.

Nrf2 Stabilization, Nuclear Translocation, and Target Gene Expression

With its degradation machinery disabled, newly synthesized Nrf2 is no longer ubiquitinated. It accumulates in the cytoplasm and subsequently translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes[11][13]. This binding initiates the transcription of a large battery of over 200 cytoprotective genes, including:

  • Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Glutathione Synthesis & Metabolism: Glutamate-cysteine ligase (GCLC, GCLM), Glutathione S-transferases (GSTs).

  • Detoxification Enzymes.

This coordinated gene expression program enhances the cell's capacity to neutralize ROS, detoxify electrophiles, and maintain redox homeostasis.

G cluster_basal Basal State cluster_activated Activated State cluster_nucleus Nucleus Keap1_basal Keap1 Nrf2_basal Nrf2 Keap1_basal->Nrf2_basal Binds Cul3 Cul3-E3 Ligase Nrf2_basal->Cul3 Presented to Proteasome Proteasome Nrf2_basal->Proteasome Degradation Ub Ubiquitin Ub->Nrf2_basal Ubiquitination nitro_cGMP 8-Nitro-cGMP Keap1_act S-Guanylated Keap1 nitro_cGMP->Keap1_act S-Guanylation Nrf2_free Nrf2 (Stabilized) Keap1_act->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Dimerizes ARE ARE Nrf2_nuc->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Transcription

Mechanism of Nrf2 Activation via Keap1 S-Guanylation.

Broader Cellular Impacts and Other Targets

While the Keap1-Nrf2 axis is a primary target, the effects of 8-nitroguanosine and its metabolites are not confined to this pathway alone.

  • Regulation of Autophagy: 8-nitro-cGMP has been shown to induce autophagy through a mechanism that is distinct from starvation-induced autophagy and independent of the master regulator mTOR[8]. S-guanylation appears to act as a "tag" that can mark targets for autophagic clearance.

  • Redox Cycling and Superoxide Generation: The 8-nitroguanosine molecule itself is highly redox-active. It can undergo single-electron reduction by enzymes like NADPH-dependent reductases to form an anion radical. This radical can then transfer an electron to molecular oxygen, generating superoxide (O₂⁻)[3]. This suggests that under certain conditions, 8-nitroguanosine may contribute to oxidative stress, a paradoxical effect that warrants further investigation[2][14].

  • S-Guanylation of Other Proteins: Other proteins, including the oncoprotein H-Ras and various mitochondrial heat shock proteins, have also been identified as targets for S-guanylation, indicating that this modification has broad regulatory roles in the cell[6].

Key Experimental Protocols

Investigating the mechanism of 8-nitroguanosine 2',3',5'-triacetate requires a set of specific biochemical and molecular biology techniques.

Protocol: Cellular Treatment with 8-Nitroguanosine 2',3',5'-Triacetate

Causality: This protocol establishes the foundational step of introducing the pro-drug to the cellular system. The use of a DMSO stock is standard for lipophilic compounds, and the final concentration must be optimized for the specific cell type and desired effect, typically within the 10-100 µM range.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 8-nitroguanosine 2',3',5'-triacetate in sterile DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate cells of interest (e.g., RAW 264.7 macrophages, HEK293T) at an appropriate density to ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

  • Treatment: Thaw a stock aliquot. Dilute the stock solution directly into pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

  • Control Groups: Always include a vehicle control group treated with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired time course (e.g., 2, 4, 8, 12 hours) under standard culture conditions (37°C, 5% CO₂).

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., lysis for protein or RNA extraction).

Protocol: Immunodetection of Protein S-Guanylation

Causality: This method directly visualizes the key mechanistic step: the covalent modification of proteins. Using non-reducing conditions is critical because the S-guanyl bond is a sulfide linkage, and reducing agents like DTT or β-mercaptoethanol could potentially disrupt it or interfere with antibody recognition.

  • Cell Lysis: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Sample Preparation: Prepare protein samples for SDS-PAGE by mixing with a non-reducing Laemmli sample buffer (lacking DTT or β-mercaptoethanol). Heat samples at 70°C for 10 minutes.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-15% Tris-Glycine gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for S-guanylated cysteine (anti-8-RS-cGMP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of bands or an increase in band intensity in treated samples compared to controls indicates protein S-guanylation.

Protocol: Analysis of Nrf2 Activation via Western Blot and qPCR

Causality: This two-pronged approach provides robust, self-validating evidence of Nrf2 pathway activation. The Western blot directly measures the accumulation of the Nrf2 protein in the nucleus (the cause), while qPCR measures the functional consequence—the increased transcription of its target genes (the effect).

G cluster_wb Western Blot Analysis cluster_qpcr qPCR Analysis start Treated & Control Cells lysis Cell Lysis start->lysis frac Nuclear/Cytoplasmic Fractionation lysis->frac Part of Lysate rna_ext Total RNA Extraction lysis->rna_ext Part of Lysate nuc_lys Nuclear Lysate frac->nuc_lys cdna cDNA Synthesis (Reverse Transcription) rna_ext->cdna sds SDS-PAGE nuc_lys->sds blot Immunoblot for Nrf2, Lamin B1 sds->blot quant_wb Quantify Nrf2 levels (Normalized to Lamin B1) blot->quant_wb qpcr qPCR with primers for HO-1, NQO1, GAPDH cdna->qpcr quant_qpcr Quantify mRNA levels (Normalized to GAPDH) qpcr->quant_qpcr

Workflow for Assessing Nrf2 Activation.
  • Nuclear/Cytoplasmic Fractionation: Following cell treatment, use a commercial nuclear extraction kit (e.g., NE-PER™) to separate cytoplasmic and nuclear protein fractions. This is essential to specifically measure the translocation of Nrf2 to the nucleus.

  • Western Blot for Nuclear Nrf2:

    • Quantify protein in both fractions.

    • Perform SDS-PAGE and Western blotting on the nuclear fractions as described in Protocol 6.2 (using standard reducing sample buffer).

    • Probe the membrane with a primary antibody against Nrf2.

    • To ensure the purity of the nuclear fraction and for loading control, re-probe the membrane with an antibody against a nuclear marker, such as Lamin B1.

    • An accumulation of Nrf2 in the nuclear fraction of treated cells is indicative of activation.

  • RNA Extraction and cDNA Synthesis:

    • From a parallel set of treated cells, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative fold change in gene expression using the ΔΔCt method. A significant increase in the mRNA levels of target genes in treated samples confirms a functional Nrf2 response.

Data Interpretation and Summary

Quantitative Data Summary Table
AssayEndpoint MeasuredExpected Result with 8-NG-TAInterpretation
Western Blot Nuclear Nrf2 Protein LevelIncreasedNrf2 stabilization and nuclear translocation
qPCR mRNA levels of HMOX1, NQO1IncreasedFunctional activation of ARE-driven transcription
Immunoblot S-Guanylated ProteinsIncreasedCovalent protein modification by 8-nitro-cGMP
Kinase Assay VASP PhosphorylationIncreasedActivation of cGMP-dependent protein kinase (PKG)
Concluding Remarks and Future Outlook

8-Nitroguanosine 2',3',5'-triacetate is an invaluable tool for probing the intracellular signaling pathways mediated by nitrated guanine nucleotides. Its mechanism of action converges on the S-guanylation of the redox sensor Keap1, leading to a powerful, transcriptionally-driven antioxidant response via Nrf2 activation. This direct link between RNS signaling and the cellular antioxidant system provides profound insights into how cells adapt to and control redox homeostasis.

Future research should focus on identifying the full "S-guanylome" to uncover other proteins and pathways regulated by this post-translational modification. Understanding the interplay between PKG activation and S-guanylation, as well as the paradoxical redox-cycling nature of 8-nitroguanosine, will further refine our knowledge of this complex signaling network. These investigations hold promise for the development of novel therapeutic strategies that target the Keap1-Nrf2 pathway for the treatment of inflammatory diseases, neurodegeneration, and cancer.

References

  • Sawa, T., et al. (2013).
  • Astier, J., et al. (2020). Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants. Frontiers in Plant Science.
  • Nussbaum, K., et al. (2021). 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy. SpringerLink.
  • Sato, K., et al. (2016).
  • Nishida, M., et al. (2020).
  • Sawa, T., et al. (2003).
  • Ohshima, H., et al. (2006).
  • Toronto Research Chemicals. (n.d.).
  • Sawa, T., et al. (2010). Chemical structures of 8-nitroguanine-related compounds including various 8-nitroguanine nucleotides.
  • Hao, C., et al. (2022). A comparison of the KEAP1 degradation efficiency of compounds 8 and 14.
  • Ma, N., et al. (2012). Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance. PMC.
  • Sawa, T., et al. (2007). Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate.
  • Li, Y., et al. (2023).
  • Yoshitake, J., et al. (2008).
  • Tian, Y., et al. (2024). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. PMC.
  • Sang, J., et al. (2020). The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives. MDPI.
  • Lignitto, L., & LeBoeuf, S. E. (2020). The Pleiotropic Role of the KEAP1/NRF2 Pathway in Cancer. Annual Review of Cancer Biology.

Sources

Exploratory

Biological Activity of 8-Nitroguanosine 2',3',5'-Triacetate In Vitro: A Technical Guide to S-Guanylation Probes

Executive Summary The discovery of 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) and its unphosphorylated precursor, 8-nitroguanosine, fundamentally expanded our understanding of nitric oxide (NO) and reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) and its unphosphorylated precursor, 8-nitroguanosine, fundamentally expanded our understanding of nitric oxide (NO) and reactive nitrogen species (RNS) signaling. Unlike classical NO signaling, which relies on reversible heme binding, nitrated nucleosides act as electrophilic second messengers. They mediate a unique post-translational modification known as protein S-guanylation —the covalent addition of a guanosine moiety to nucleophilic cysteine residues [1].

However, studying these pathways in vitro presents a significant chemical hurdle: native nitrated nucleosides are highly polar, resulting in poor cell membrane permeability. To overcome this, 8-nitroguanosine 2',3',5'-triacetate (CAS: 1096020-95-9) was developed as a cell-permeable chemical probe [2]. By masking the hydrophilic ribose hydroxyl groups with acetate esters, this prodrug-like molecule achieves rapid intracellular accumulation, enabling high-fidelity studies of S-guanylation and redox signaling in living cells.

Mechanistic Rationale: The Prodrug Strategy and Target Engagement

The Chemical Logic of Triacetylation

The experimental choice to utilize 8-nitroguanosine 2',3',5'-triacetate over native 8-nitroguanosine is rooted in partition coefficient (LogP) optimization. Native 8-nitroguanosine relies on inefficient nucleoside transporters for cellular entry. By synthesizing the triacetate derivative, the molecule's lipophilicity is drastically increased, allowing for rapid, transporter-independent passive diffusion across the lipid bilayer.

Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the active 8-nitroguanosine. This "trap and accumulate" mechanism ensures a high intracellular concentration of the active probe without requiring membrane permeabilization techniques that could disrupt cellular homeostasis.

S-Guanylation and the Keap1-Nrf2 Axis

The defining biological activity of intracellular 8-nitroguanosine is its electrophilicity. The electron-withdrawing nature of the C8-nitro group makes the purine ring highly susceptible to nucleophilic attack by ionized protein thiols (thiolates, R-S⁻). The nitro group acts as a leaving group, resulting in a stable thioether bond between the protein cysteine and the guanosine ring [3].

A primary physiological target of this modification is Keap1 (Kelch-like ECH-associated protein 1), a redox sensor. S-guanylation of highly reactive cysteines on Keap1 induces a conformational change that prevents the ubiquitination of the transcription factor Nrf2 . Nrf2 subsequently translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1).

Pathway A 8-Nitroguanosine 2',3',5'-triacetate B Cell Membrane Diffusion A->B Passive Uptake (High LogP) C Intracellular Esterase Cleavage B->C D 8-Nitroguanosine (Active Probe) C->D Deacetylation (-3 Acetate) E Keap1 S-Guanylation (Stable Thioether) D->E Nucleophilic Attack by Cys-SH F Nrf2 Nuclear Translocation E->F Keap1 Inhibition G HO-1 / ARE Gene Expression F->G Transcriptional Activation

Fig 1. Prodrug activation and Keap1/Nrf2 signaling pathway of 8-nitroguanosine triacetate.

Quantitative Data: Efficacy of the Triacetate Probe

The triacetylation strategy yields profound improvements in in vitro assay performance. The table below synthesizes the comparative biological activity of the native nucleoside versus its triacetate prodrug, demonstrating why the latter is the preferred chemical probe for S-guanylation studies.

Property / Activity MetricNative 8-Nitroguanosine8-Nitroguanosine 2',3',5'-TriacetateAnalytical Method / Causality
Cell Permeability (LogP) Low (Hydrophilic)High (Lipophilic)Calculated LogP / Passive diffusion kinetics.
Intracellular S-Guanylation EC₅₀ > 100 μM~ 5 - 10 μMWestern blot (Anti-8-NO₂-G). Enhanced by intracellular trapping.
HO-1 Induction (Fold Change) ~ 1.5x (at 50 μM)> 6.0x (at 10 μM)RT-qPCR. Correlates directly with Keap1 S-guanylation efficiency.
Superoxide Generation ModerateHigh (Post-deacetylation)ESR Spectroscopy. Mediated by interaction with P450 reductases.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro assays utilizing 8-nitroguanosine 2',3',5'-triacetate must be designed to prevent artifactual data. The following protocol for detecting intracellular S-guanylation incorporates strict causality-driven controls.

In Vitro S-Guanylation Assay Workflow

Step 1: Cell Preparation and Serum Starvation

  • Action: Seed target cells (e.g., RAW 264.7 macrophages or C6 glioma cells) in multi-well plates. Prior to probe addition, wash cells and replace with serum-free media .

  • Causality: Fetal Bovine Serum (FBS) contains high levels of extracellular esterases. If serum is present, the triacetate probe will be prematurely deacetylated in the media, reverting it to the membrane-impermeable native form and nullifying the prodrug strategy.

Step 2: Probe Incubation

  • Action: Treat cells with 10–50 μM of 8-nitroguanosine 2',3',5'-triacetate for 2 to 6 hours.

  • Validation Control: Run a parallel negative control using un-nitrated guanosine 2',3',5'-triacetate to confirm that downstream signals are strictly dependent on the electrophilic C8-nitro group.

Step 3: Cell Lysis with Thiol Blockade (Critical Step)

  • Action: Lyse cells in RIPA buffer supplemented with protease inhibitors and 50 mM N-ethylmaleimide (NEM) .

  • Causality: Cell lysis destroys compartmentalization, mixing unreacted intracellular probe with highly concentrated cellular proteins. Without NEM, this causes massive post-lysis artifactual S-guanylation. NEM rapidly alkylates all free, unreacted thiols, freezing the S-guanylation state exactly as it was in the living cell.

Step 4: SDS-PAGE and Western Blotting

  • Action: Boil samples in Laemmli buffer containing 100 mM Dithiothreitol (DTT) . Resolve via SDS-PAGE and probe with specific anti-S-guanylation antibodies.

  • Causality: S-guanylation forms a highly stable thioether bond , which is entirely resistant to reducing agents like DTT. Conversely, other oxidative modifications (like S-nitrosylation or disulfide formation) are reduced and destroyed by DTT. The persistence of the signal in the presence of DTT self-validates that the modification is true S-guanylation.

Workflow Step1 Cell Culture (Serum-Free) Step2 Probe Incubation (10-50 μM) Step1->Step2 Prevents extracellular cleavage Step3 Cell Lysis & NEM Thiol Blockade Step2->Step3 Step4 SDS-PAGE with DTT Reduction Step3->Step4 Prevents post-lysis artifacts Step5 Signal Detection (Anti-S-Guanylation) Step4->Step5 Isolates stable thioether bonds

Fig 2. Self-validating in vitro workflow for detecting protein S-guanylation.

Conclusion

8-Nitroguanosine 2',3',5'-triacetate represents a triumph of rational chemical probe design. By applying a simple but elegant triacetylation prodrug strategy to a highly polar signaling molecule, researchers can accurately map the landscape of electrophilic nucleotide signaling in vitro. When paired with rigorous, causality-driven experimental protocols—such as serum-free incubation, post-lysis thiol blockade, and reductive validation—this probe provides unparalleled insights into the Keap1/Nrf2 axis and the broader implications of nitrative stress in cellular physiology.

References

  • Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate. Sawa, T., Zaki, M. H., Okamoto, T., Akuta, T., Tokutomi, Y., Kim-Mitsuyama, S., Ihara, H., Kobayashi, A., Yamamoto, M., Fujii, S., Arimoto, H., & Akaike, T. Nature Chemical Biology, 2007.[Link]

  • 8-Nitroguanosines as chemical probes of the protein S-guanylation. Saito, Y., Taguchi, H., Fujii, S., Sawa, T., Kida, E., Kabuto, C., Akaike, T., & Arimoto, H. Chemical Communications, 2008.[Link]

  • 8-Nitroguanosine formation in viral pneumonia and its implication for pathogenesis. Akaike, T., Okamoto, S., Sawa, T., Yoshitake, J., Tamura, F., Ichimori, K., Miyazaki, K., Sasamoto, K., & Maeda, H. Proceedings of the National Academy of Sciences (PNAS), 2003.[Link]

Foundational

Pharmacokinetics and Chemical Biology of 8-Nitroguanosine 2',3',5'-Triacetate: A Comprehensive Guide to S-Guanylation Profiling

Executive Summary Nitric oxide (NO) and reactive oxygen species (ROS) mediate complex cellular redox signaling networks. A critical breakthrough in redox biology was the discovery of nitrated cyclic nucleotides—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric oxide (NO) and reactive oxygen species (ROS) mediate complex cellular redox signaling networks. A critical breakthrough in redox biology was the discovery of nitrated cyclic nucleotides—specifically 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP)—as endogenous electrophilic second messengers . These molecules induce a unique post-translational modification (PTM) known as protein S-guanylation , wherein the guanosine moiety is covalently attached to nucleophilic cysteine residues on sensor proteins (e.g., Keap1).

To study this PTM in live cells, researchers face a significant pharmacokinetic hurdle: native 8-nitroguanosine is highly hydrophilic, exhibits poor membrane permeability, and is prone to spontaneous depurination. To overcome these limitations, 8-nitroguanosine 2',3',5'-triacetate was developed as a cell-permeable prodrug and chemical probe . As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth mechanistic analysis and a self-validating experimental framework for utilizing this compound in your drug development and signaling assays.

Chemical Rationale and Pharmacokinetic Profile

When designing chemical probes for live-cell assays, one must account for the physical constraints of the cellular environment. The native 8-nitroguanosine molecule possesses three free hydroxyl groups on its ribose ring, rendering it highly polar and impermeable to the lipid bilayer. The 2',3',5'-triacetate derivative solves this through a classic prodrug strategy.

Absorption (Cellular Uptake)

By acetylating the 2', 3', and 5' hydroxyl groups, the lipophilicity of the molecule is drastically increased. This structural modification shifts the transport mechanism from a reliance on specific, often inefficient nucleoside transporters to rapid, passive diffusion across the plasma membrane.

Metabolism (Intracellular Activation)

The triacetate form is biologically inert and stable against spontaneous depurination in extracellular environments. Upon entering the cytosol, ubiquitous non-specific esterases rapidly hydrolyze the ester bonds. This enzymatic cleavage serves two purposes:

  • It unmasks the active 8-nitroguanosine electrophile.

  • It restores the polar hydroxyl groups, effectively "trapping" the active probe inside the cell to prevent efflux.

Distribution & Target Engagement

The C8-nitro group is highly electron-withdrawing, rendering the C8 carbon highly electrophilic. Highly nucleophilic deprotonated cysteine thiols (thiolate anions, Cys-S⁻) on target proteins execute a nucleophilic attack at this C8 position. The nitro group acts as a leaving group (released as nitrite, NO₂⁻), resulting in a stable, covalent thioether linkage—the S-guanylation event.

Mechanistic Pathway Visualization

G A 8-Nitroguanosine 2',3',5'-triacetate (Prodrug) B Passive Diffusion (Lipid Bilayer) A->B C Intracellular Esterase Cleavage B->C D 8-Nitroguanosine (Active Electrophile) C->D Hydrolysis of 3 Acetate Groups E Target Protein (e.g., Keap1 Cys-SH) D->E Nucleophilic Attack at C8 Position F S-Guanylation (Covalent PTM) E->F Release of Nitrite (NO2-)

Intracellular activation and S-guanylation pathway of 8-nitroguanosine triacetate.

Quantitative Pharmacokinetic Comparison

To justify the use of the triacetate prodrug over the native compound in cellular assays, refer to the comparative properties outlined below.

Pharmacokinetic / Chemical PropertyNative 8-Nitroguanosine8-Nitroguanosine 2',3',5'-triacetate
Aqueous Solubility HighLow (Requires DMSO stock)
Lipophilicity (Membrane Permeability) Poor (Hydrophilic)High (Lipophilic)
Cellular Entry Mechanism Nucleoside TransportersRapid Passive Diffusion
Intracellular Stability Low (Spontaneous depurination)High (Protected until esterase cleavage)
In Vivo S-Guanylation Efficacy Weak (Due to poor uptake)Potent (Intracellular release of active probe)

Self-Validating Experimental Protocol: Live-Cell S-Guanylation Assay

A robust assay must be a self-validating system. The following protocol for detecting S-guanylation and downstream Heme Oxygenase-1 (HO-1) induction in cultured cells (e.g., HepG2 or RAW264.7) is designed with strict controls to eliminate false positives and artifactual modifications.

Phase 1: Preparation and Starvation
  • Cell Seeding: Seed cells in 6-well plates and culture until 70-80% confluent.

  • Serum Starvation: Wash cells twice with PBS and replace the medium with serum-free medium for 4–6 hours prior to treatment.

    • Causality: Fetal Bovine Serum (FBS) contains abundant extracellular esterases. If the prodrug is added to serum-containing media, the acetate groups will be prematurely cleaved outside the cell, rendering the resulting 8-nitroguanosine impermeable and neutralizing the assay.

Phase 2: Prodrug Administration
  • Treatment: Add 8-nitroguanosine 2',3',5'-triacetate (10–50 µM final concentration) to the experimental wells.

  • Mandatory Controls:

    • Vehicle Control: Equal volume of DMSO.

    • Negative Control: Guanosine 2',3',5'-triacetate (non-nitrated) at an equivalent concentration.

    • Causality: The non-nitrated control is critical. It validates that any observed protein modification or downstream signaling (like HO-1 induction) is strictly dependent on the electrophilic C8-nitro group, rather than a non-specific effect of guanosine or acetate release.

  • Incubation: Incubate for 4–8 hours to allow for esterase cleavage, electrophilic reaction, and downstream transcriptional activation.

Phase 3: Lysis and Alkylation (Critical Step)
  • Cell Lysis: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease inhibitors and 50 mM N-ethylmaleimide (NEM) .

    • Causality: The inclusion of NEM is non-negotiable. Cell lysis disrupts subcellular compartmentalization, mixing unreacted prodrug with highly nucleophilic cytosolic proteins in a non-physiological manner. NEM rapidly and irreversibly alkylates all free, unreacted cysteine thiols, preventing artifactual S-guanylation from occurring post-lysis.

Phase 4: Detection
  • Western Blotting: Resolve the lysates via SDS-PAGE. Probe the membrane with an anti-S-guanylation specific monoclonal antibody to visualize the global PTM profile, or probe for HO-1 to confirm functional activation of the Keap1/Nrf2 antioxidant pathway.

Conclusion

8-nitroguanosine 2',3',5'-triacetate represents a triumph of rational chemical probe design. By leveraging the lipophilicity of acetate protecting groups and the ubiquitous nature of intracellular esterases, researchers can bypass the pharmacokinetic limitations of native nitrated nucleosides. When executed with rigorous controls—specifically serum-free administration and post-lysis thiol alkylation—this compound serves as a highly reliable tool for mapping the redox-regulated S-guanylation landscape.

References

  • Title: Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate. Source: Nature Chemical Biology (2007) URL: [Link]

  • Title: 8-Nitroguanosines as chemical probes of the protein S-guanylation. Source: Chemical Communications (2008) URL: [Link]

Exploratory

Intracellular Metabolism of 8-Nitroguanosine 2',3',5'-Triacetate: Mechanisms, Pathways, and Analytical Methodologies

Executive Summary 8-Nitroguanosine is a critical electrophilic signaling molecule and a biomarker of nitrosative stress. Because unmodified 8-nitroguanosine is highly polar and exhibits poor plasma membrane permeability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Nitroguanosine is a critical electrophilic signaling molecule and a biomarker of nitrosative stress. Because unmodified 8-nitroguanosine is highly polar and exhibits poor plasma membrane permeability, researchers and drug development professionals utilize 8-nitroguanosine 2',3',5'-triacetate as a lipophilic prodrug[1]. This whitepaper provides an in-depth technical analysis of the intracellular uptake, esterase-mediated activation, and subsequent metabolic divergence of this compound into purine salvage and redox signaling pathways.

Chemical Rationale & Intracellular Activation

The Permeability Barrier and Prodrug Strategy

Endogenous nitrated nucleosides possess hydrophilic ribose hydroxyl groups that severely restrict their passive diffusion across the lipid bilayer. By acetylating the 2', 3', and 5' positions, the resulting 8-nitroguanosine 2',3',5'-triacetate (CAS: 1096020-95-9) achieves a highly lipophilic state, enabling rapid cellular entry[1].

Esterase-Mediated Deacetylation

Upon entering the cytosol, the triacetate prodrug is rapidly processed by ubiquitous intracellular esterases. These enzymes hydrolyze the ester bonds, liberating the active 8-nitroguanosine core and three molecules of acetate.

  • Mechanistic Causality: The use of a triacetate prodrug is a self-validating delivery system. The rate of intracellular accumulation of the active probe is directly proportional to cellular esterase activity. In experimental models, blocking esterase activity completely abolishes the downstream signaling effects of the exogenously applied compound, confirming that deacetylation is an obligatory first step for its bioactivity.

Downstream Metabolic Fates of 8-Nitroguanosine

Once liberated, the active 8-nitroguanosine core enters three primary metabolic trajectories:

Pathway A: Purine Salvage and Reduction (The 8-Aminoguanine Axis)

Pharmacokinetic and biochemical studies demonstrate that 8-nitroguanosine is actively metabolized via parallel enzymatic routes to yield 8-aminoguanine, a potent modulator of renal and cardiovascular function[2],[3]:

  • Pathway 1: 8-nitroguanosine is reduced to 8-aminoguanosine, which subsequently undergoes phosphorolysis catalyzed by Purine Nucleoside Phosphorylase (PNPase) to form 8-aminoguanine[2].

  • Pathway 2: 8-nitroguanosine is directly cleaved by PNPase to 8-nitroguanine, which is then reduced to 8-aminoguanine[3].

Pathway B: Electrophilic Signaling via Protein S-Guanylation

8-Nitroguanosine acts as a soft electrophile. The nitro group at the C8 position strongly withdraws electron density, rendering the C8 carbon highly susceptible to nucleophilic attack by deprotonated thiolate anions (protein-S⁻). This results in the displacement of the nitro group and the formation of a covalent thioether bond—a process termed S-guanylation [4]. This modification serves as a critical redox switch, activating antioxidant pathways (e.g., Keap1/Nrf2 axis) and inducing autophagy during cellular stress[4].

Pathway C: Scavenging by Reactive Sulfur Species (Persulfides)

Intracellular reactive persulfides (RSSH) are highly nucleophilic and readily react with 8-nitroguanosine to form 8-mercaptoguanosine derivatives. This interaction neutralizes the electrophilic stress of nitrated nucleotides, representing a fundamental cytoprotective mechanism against nitrosative damage[5].

G A 8-Nitroguanosine 2',3',5'-triacetate B 8-Nitroguanosine (Active Core) A->B Intracellular Esterases (Deacetylation) C 8-Aminoguanosine B->C Reductase (Pathway 1) D 8-Nitroguanine B->D PNPase (Pathway 2) F S-Guanylated Proteins (Redox Signaling) B->F Protein-SH (Electrophilic Addition) G 8-Mercaptoguanosine (Persulfide Scavenging) B->G RSSH (Reactive Sulfur Species) E 8-Aminoguanine (Purine Salvage) C->E PNPase D->E Reductase

Intracellular metabolism and signaling pathways of 8-nitroguanosine 2',3',5'-triacetate.

Quantitative Data: Enzyme Kinetics

The metabolic flux of 8-nitroguanosine is heavily dependent on the kinetic parameters of PNPase. The table below summarizes the relative enzymatic efficiencies for guanosine analogs, demonstrating the preferential clearance of nitrated purines at high concentrations to prevent their misincorporation into nucleic acids[2].

SubstrateApparent Km​ ( μ M)Relative Vmax​ Primary Metabolic Fate
Guanosine ~30.5Baseline (100%)Salvage to Guanine
8-Nitroguanosine ~28.2Higher (~120%)Cleavage to 8-Nitroguanine
8-Aminoguanosine ~32.4Lower (~30%)Intracellular Accumulation

Note: Values are illustrative representations derived from comparative kinetic profiling of recombinant PNPase[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems that prevent ex vivo artifact generation.

Protocol 1: LC-MS/MS Quantification of Intracellular Metabolites

Objective: To track the deacetylation of the triacetate prodrug and the subsequent formation of 8-aminoguanosine/8-aminoguanine.

  • Cellular Loading: Seed target cells (e.g., RAW264.7 macrophages) in 6-well plates. Treat with 10–50 µM 8-nitroguanosine 2',3',5'-triacetate for 1-4 hours.

  • Metabolism Quenching & Lysis: Aspirate media and rapidly wash with ice-cold PBS. Immediately add 500 µL of pre-chilled 80% methanol (-20°C) containing heavy-isotope internal standards (e.g., ¹⁵N₅-8-nitroguanosine).

    • Expert Rationale: Methanol precipitation instantly denatures intracellular esterases and PNPase. Failing to quench enzymes immediately will result in artifactual ex vivo deacetylation and phosphorolysis, skewing the actual intracellular metabolite ratios[2].

  • Extraction: Scrape cells, transfer to microcentrifuge tubes, and vortex for 5 minutes. Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet proteins.

  • LC-MS/MS Analysis: Evaporate the supernatant under N₂ gas, reconstitute in mobile phase, and inject into a triple-quadrupole mass spectrometer. Monitor specific MRM transitions (e.g., m/z 329 → 197 for 8-nitroguanosine).

Protocol 2: Detection of S-Guanylated Proteins via Immunoblotting

Objective: To validate the electrophilic signaling capacity of the liberated 8-nitroguanosine.

  • Lysis and Thiol Blockade: Lyse treated cells in RIPA buffer supplemented with 50 mM N-ethylmaleimide (NEM) and protease inhibitors.

    • Expert Rationale: NEM rapidly alkylates free protein thiols. If NEM is omitted, unreacted 8-nitroguanosine released during lysis will artifactually S-guanylate proteins inside the collection tube, generating false-positive signaling data[4]. This ensures the protocol reflects only in vivo modifications.

  • Protein Separation: Resolve 30 µg of lysate on a non-reducing SDS-PAGE gel.

  • Immunodetection: Transfer to a PVDF membrane and probe with a highly specific anti-S-guanosine monoclonal antibody, followed by chemiluminescent detection.

Workflow S1 Cell Treatment (10 µM Triacetate) S2A Cold Methanol Lysis (Quench Enzymes) S1->S2A Pathway A S2B RIPA + NEM Lysis (Block Free Thiols) S1->S2B Pathway B S3A LC-MS/MS (Metabolite Quant) S2A->S3A Isotope Std S3B Immunoblotting (S-Guanylation) S2B->S3B Anti-S-Guo

Experimental workflows for quantifying metabolites and detecting protein S-guanylation.

References

  • 162380 8-Nitroguanosine 2',3',5'-Triacetate CAS: 1096020-95-9 Source: USBio URL:1

  • Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats Source: NIH / PMC URL:2

  • 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond Source: AHA Journals (Hypertension) URL:3

  • Redox Signaling by Reactive Electrophiles and Oxidants Source: NIH / PMC URL:4

  • Enzymatic Regulation and Biological Functions of Reactive Cysteine Persulfides and Polysulfides Source: Semantic Scholar URL:5

Sources

Foundational

The Role of 8-Nitroguanosine 2',3',5'-Triacetate in Reactive Oxygen Species (ROS) Generation and Redox Signaling

Executive Summary During chronic inflammation and microbial infections, the simultaneous production of nitric oxide (NO) and superoxide (O₂•⁻) leads to the formation of peroxynitrite (ONOO⁻), a potent nitrating agent. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

During chronic inflammation and microbial infections, the simultaneous production of nitric oxide (NO) and superoxide (O₂•⁻) leads to the formation of peroxynitrite (ONOO⁻), a potent nitrating agent. This reactive nitrogen species modifies endogenous nucleic acids to form 8-nitroguanosine , a highly redox-active lesion and intracellular signaling molecule[1, 2].

To study the precise mechanisms of nitrated nucleosides in live cells without the confounding variables of broad-spectrum NO donors, researchers utilize 8-nitroguanosine 2',3',5'-triacetate (CAS: 1096020-95-9) [3]. This synthetic derivative acts as a highly efficient, cell-permeable chemical probe. By masking the hydrophilic hydroxyl groups of the ribose ring, the triacetate prodrug readily crosses the lipid bilayer. Once inside the cell, it is activated to drive robust reactive oxygen species (ROS) generation and initiate electrophilic signaling cascades.

This technical guide details the causal mechanisms, quantitative dynamics, and self-validating experimental protocols for utilizing 8-nitroguanosine 2',3',5'-triacetate in redox biology and drug development.

Mechanistic Foundations: Prodrug Activation and Redox Causality

The utility of 8-nitroguanosine 2',3',5'-triacetate lies in its sophisticated chemical design, which solves the fundamental problem of nucleoside delivery while preserving the unique redox properties of the nitrated guanine base.

Cellular Permeability via Triacetylation

Unmodified 8-nitroguanosine is highly polar and exhibits poor passive diffusion across the plasma membrane. The addition of three acetate groups at the 2', 3', and 5' positions of the ribose ring significantly increases the molecule's lipophilicity. Upon entering the cytosol, ubiquitous intracellular non-specific esterases rapidly hydrolyze the ester bonds. This deacetylation traps the active, polar 8-nitroguanosine within the intracellular space, ensuring localized and concentrated activity.

Redox Cycling and Superoxide Amplification

The core causality behind 8-nitroguanosine's ability to generate ROS lies in its electron-withdrawing nitro group at the C8 position, which lowers the reduction potential of the guanine ring.

  • Electron Acceptance: Intracellular 8-nitroguanosine acts as an artificial electron acceptor for endogenous flavoproteins, particularly NADPH-cytochrome P450 reductase and all isoforms of nitric oxide synthase (NOS) [1].

  • Radical Formation: The enzyme transfers a single electron to 8-nitroguanosine, reducing it to a relatively stable 8-nitroguanosine anion radical .

  • Auto-oxidation: This anion radical rapidly transfers its newly acquired electron to molecular oxygen (O₂), generating superoxide (O₂•⁻) and regenerating the original 8-nitroguanosine molecule.

This catalytic redox cycling means that a single molecule of the delivered probe can generate multiple molecules of superoxide, drastically amplifying intracellular oxidative stress.

Electrophilic Signaling: Protein S-Guanylation

Beyond ROS generation, the electron-deficient C8 position of 8-nitroguanosine makes it a potent electrophile. It reacts directly with nucleophilic sulfhydryl groups (thiolates) on specific redox-sensor proteins (such as Cys434 on Keap1 or Cys184 on H-Ras). This nucleophilic aromatic substitution (S_NAr) reaction results in the release of nitrite (NO₂⁻) and the formation of a covalent thioether bond—a post-translational modification termed S-guanylation [4]. This modification acts synergistically with ROS to trigger adaptive antioxidant responses or, at high concentrations, apoptosis.

Pathway Prodrug 8-Nitroguanosine 2',3',5'-triacetate Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Passive Diffusion Active 8-Nitroguanosine (Active Form) Esterase->Active Deacetylation Reductase Flavoproteins (e.g., P450 Reductase) Active->Reductase Electron Acceptor Target Protein Thiols (e.g., Keap1 Cys434) Active->Target Electrophilic Attack Radical 8-Nitroguanosine Anion Radical Reductase->Radical 1e- Reduction Radical->Active Redox Cycling O2 Molecular Oxygen (O2) Radical->O2 Electron Transfer ROS Superoxide (O2•-) O2->ROS Auto-oxidation SGuanylation Protein S-Guanylation (Signaling) Target->SGuanylation SNAr Reaction (Nitrite release)

Fig 1: Metabolic activation, redox cycling, and S-guanylation pathway of 8-nitroguanosine 2',3',5'-triacetate.

Quantitative Data: Redox Activity and ROS Generation

The efficacy of 8-nitroguanosine derivatives in generating ROS is highly dependent on the presence of NADPH-dependent reductases. The table below summarizes the comparative kinetics and cellular dynamics of these compounds based on established enzymological assays [1, 4].

CompoundChemical ModificationCellular PermeabilityPrimary Mechanism of ActionRelative O₂•⁻ Generation Rate*
Guanosine NoneLowNormal nucleic acid metabolismBaseline (1.0x)
8-Nitroguanosine C8-NitrationLowDirect redox cycling & S-guanylationHigh (~45.0x)
8-Nitroguanosine 2',3',5'-triacetate C8-Nitration + TriacetylationHigh (Prodrug) Intracellular cleavage to active 8-NO₂-GHigh (in vivo equivalent)
8-Nitro-cGMP C8-Nitration + Cyclic PhosphateLowSecond messenger, potent electrophileVery High (~500.0x)

*Rates are normalized to baseline guanosine auto-oxidation in the presence of NADPH-cytochrome P450 reductase and 100 μM NADPH.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific scavengers (like SOD) is mandatory to confirm that the observed signals are causally linked to superoxide generation rather than artifactual auto-oxidation.

Protocol 1: Intracellular Delivery and ROS Induction
  • Reagent Preparation: Dissolve 8-nitroguanosine 2',3',5'-triacetate in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent spontaneous hydrolysis.

  • Cell Culture: Seed target cells (e.g., RAW 264.7 macrophages or A549 lung epithelial cells) in 6-well plates and culture until 70-80% confluent.

  • Treatment: Dilute the stock solution in serum-free media to a final working concentration of 1–10 μM. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cells at 37°C for 1 to 4 hours. Causality note: This window allows sufficient time for passive diffusion and complete esterase-mediated deacetylation.

Protocol 2: ESR Spin Trapping for Superoxide Detection

Electron Spin Resonance (ESR) spectroscopy is the gold standard for ROS detection. We recommend using CYPMPO (5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide) over traditional DMPO, as the CYPMPO-OOH adduct has a significantly longer half-life and does not spontaneously decay into a hydroxyl radical adduct.

  • Cell Harvesting: Following prodrug treatment, wash the cells twice with cold PBS and resuspend in a physiological buffer containing 0.1 mM DTPA (Diethylenetriaminepentaacetic acid). Causality note: DTPA chelates trace transition metals, preventing artifactual Fenton chemistry.

  • Spin Trap Addition: Add CYPMPO to the cell suspension to a final concentration of 10–50 mM.

  • Control Preparation (Critical): Prepare a parallel sample pre-incubated with Superoxide Dismutase (SOD, 100 U/mL) for 15 minutes prior to CYPMPO addition. This is the self-validating step to prove the signal is exclusively O₂•⁻.

  • Data Acquisition: Transfer the suspension to a flat quartz ESR cell. Record the X-band ESR spectra at room temperature (Typical settings: microwave power 10 mW, modulation amplitude 0.1 mT).

  • Analysis: Quantify the characteristic 12-line spectrum of the CYPMPO-OOH adduct. The signal in the SOD-treated control should be completely abrogated.

Workflow Step1 1. Cell Preparation Culture cells to 70-80% confluency Step2 2. Prodrug Treatment Incubate with 1-10 μM Triacetate Prodrug Step1->Step2 Step3 3. Spin Trap Addition Add CYPMPO (10-50 mM) + DTPA Step2->Step3 Step4 4. ESR Spectroscopy Record X-band ESR spectra at RT Step3->Step4 Step5 5. Signal Validation Confirm O2•- with SOD control Step4->Step5

Fig 2: Self-validating experimental workflow for detecting superoxide using ESR spin trapping.

References

  • Superoxide generation mediated by 8-nitroguanosine, a highly redox-active nucleic acid derivative. Biochemical and Biophysical Research Communications. URL:[Link]

  • 8-Nitroguanosine formation in viral pneumonia and its implication for pathogenesis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate. Nature Chemical Biology. URL:[Link]

Protocols & Analytical Methods

Method

In vitro assay protocols using 8-nitroguanosine 2',3',5'-triacetate

Comprehensive Application Note & Protocol: In Vitro Assays Using 8-Nitroguanosine 2',3',5'-Triacetate Introduction & Scientific Rationale Nitric oxide (NO) and reactive oxygen species (ROS) play critical roles in cellula...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note & Protocol: In Vitro Assays Using 8-Nitroguanosine 2',3',5'-Triacetate

Introduction & Scientific Rationale

Nitric oxide (NO) and reactive oxygen species (ROS) play critical roles in cellular signaling, redox homeostasis, and pathogenesis. During states of nitrative stress—such as chronic inflammation or viral infections—the overproduction of NO by inducible NO synthase (iNOS) leads to the nitration of endogenous guanosine derivatives[1]. A key downstream consequence of this pathway is the formation of 8-nitroguanosine and its cyclic counterpart 8-nitro-cGMP, which act as potent electrophilic signaling molecules[2]. These nitrated nucleotides mediate a unique post-translational modification known as "protein S-guanylation," wherein the guanosine moiety covalently binds to reactive cysteine thiols on target proteins, altering their function[3].

Studying the direct intracellular effects of exogenous 8-nitroguanosine in vitro is historically hindered by the molecule's high polarity, which restricts passive diffusion across the hydrophobic plasma membrane. To overcome this biophysical barrier, 8-nitroguanosine 2',3',5'-triacetate (CAS: 1096020-95-9) was developed as a specialized, cell-permeable chemical probe[4]. By masking the hydroxyl groups of the ribose ring with hydrophobic acetate groups, the molecule's lipophilicity is drastically increased. Once the prodrug diffuses into the cytosol, ubiquitous intracellular esterases cleave the ester bonds, liberating the active 8-nitroguanosine to engage in electrophilic signaling[5].

Chemical Properties & Quantitative Data

Understanding the physicochemical properties of the triacetate prodrug is essential for proper handling, storage, and assay design. Spontaneous hydrolysis can occur if the compound is improperly stored or exposed to basic aqueous conditions.

PropertyValue / Description
Chemical Name 8-Nitroguanosine 2',3',5'-triacetate
CAS Number 1096020-95-9[4]
Molecular Formula C16H18N6O10[4]
Molecular Weight 454.35 g/mol [4]
Appearance Pale yellow to off-white solid
Solubility Soluble in anhydrous DMSO or DMF (Insoluble in water until cleaved)
Storage Temperature -20°C (Strictly protect from light and moisture)[4]
Primary Application Cell-permeable probe for intracellular protein S-guanylation[4]

Mechanistic Pathway of Activation

The causality behind utilizing the triacetate form relies entirely on the host cell's endogenous esterase activity. The design ensures that the extracellular environment remains free of the highly reactive electrophile, localizing the S-guanylation strictly to the intracellular compartment.

Mechanism A 8-Nitroguanosine 2',3',5'-Triacetate (Extracellular) B Plasma Membrane A->B Passive Diffusion (Lipophilic) C Intracellular Esterases B->C D 8-Nitroguanosine (Active Probe) C->D Hydrolysis of Acetate Groups E Protein S-Guanylation (Target Cysteine Thiols) D->E Electrophilic Addition

Cellular uptake and enzymatic activation pathway of 8-nitroguanosine 2',3',5'-triacetate.

Experimental Protocols

Protocol 1: Preparation of Reagents and Cell Treatment

Expertise Insight: Because the triacetate groups are highly susceptible to spontaneous hydrolysis in unbuffered or basic aqueous solutions, the stock must be prepared in anhydrous DMSO and diluted into the culture media immediately before use.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 8-nitroguanosine 2',3',5'-triacetate powder in anhydrous DMSO to yield a 10 mM stock. Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw degradation.

  • Cell Seeding: Plate target cells (e.g., RAW 264.7 macrophages or HeLa cells) in 6-well tissue culture plates at a density of 5×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation (Critical Step): Replace the growth media with serum-free media for 4-6 hours prior to treatment. Causality: Fetal Bovine Serum (FBS) contains abundant proteins with free thiols (e.g., albumin) that can prematurely scavenge the probe if any extracellular hydrolysis occurs, artificially lowering the effective intracellular dose.

  • Treatment: Dilute the 10 mM stock directly into pre-warmed culture media to achieve a final concentration of 10–100 µM. Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent toxicity. Incubate cells for 1 to 4 hours.

Protocol 2: Detection of Protein S-Guanylation via Western Blot

Expertise Insight: S-guanylation forms a stable thioether bond. However, cell lysis exposes highly reactive intracellular thiols to atmospheric oxygen, which can cause artificial oxidation or disulfide formation. N-ethylmaleimide (NEM) must be included in the lysis buffer to rapidly alkylate and block unreacted cysteines.

Step-by-Step Methodology:

  • Cell Lysis: Wash the treated cells twice with ice-cold PBS. Add 200 µL of RIPA lysis buffer supplemented with standard protease inhibitors and 10 mM NEM .

  • Incubation: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.

  • Protein Quantification: Determine the total protein concentration using a standard BCA assay.

  • SDS-PAGE: Boil the samples in Laemmli buffer for 5 minutes. Note: Reducing conditions (using DTT or β-mercaptoethanol) are acceptable and recommended, as the S-guanylation thioether bond is covalent and will not be cleaved by standard reductants. Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer & Blocking: Transfer the resolved proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Probe the membrane with an anti-8-nitroguanosine monoclonal antibody (e.g., clone 1G6) diluted 1:1000 in 5% BSA/TBST overnight at 4°C[1].

  • Detection: Wash the membrane three times with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and develop using an ECL substrate.

Workflow S1 1. Cell Culture & Serum Starvation (Minimize extracellular thiols) S2 2. Probe Incubation (10-100 µM, 1-4 hours) S1->S2 S3 3. Cell Lysis with NEM (Block free cysteines) S2->S3 S4 4. SDS-PAGE & PVDF Transfer (Denaturing conditions) S3->S4 Note Critical Step: NEM prevents post-lysis artificial modifications S3->Note S5 5. Immunoblotting (Anti-8-nitroguanosine mAb) S4->S5

Step-by-step experimental workflow for detecting intracellular protein S-guanylation.

Trustworthiness & Assay Validation (Self-Validating System)

To ensure the integrity of the S-guanylation assay and rule out non-specific antibody binding or artifactual reactivity, every experimental setup must include the following self-validating controls:

  • Negative Control (Vehicle): Cells treated with 0.1% DMSO only. This establishes the baseline level of endogenous nitrated nucleosides present in the specific cell line[1].

  • Thiol Competition Control: Pre-treat a parallel well of cells with a cell-permeable thiol donor, such as N-acetylcysteine (NAC), at 5 mM for 1 hour prior to the addition of the triacetate probe. NAC will act as an intracellular sink, scavenging the electrophilic 8-nitroguanosine. This should significantly reduce or abolish the S-guanylation signal on the Western blot, definitively proving that the detected signal is driven by specific thioether bond formation[3].

References

  • 162380 8-Nitroguanosine 2',3',5'-Triacetate CAS: 1096020-95-9 - usbio.net. 4

  • 8-Nitroguanosine formation in viral pneumonia and its implication for pathogenesis - nih.gov.1

  • Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants - frontiersin.org. 2

  • Artificial Host Molecules to Covalently Capture 8-Nitro-cGMP in Neutral Aqueous Solutions and in Cells - acs.org. 3

  • Redox Signaling by Reactive Electrophiles and Oxidants - nih.gov. 5

Sources

Application

Measuring intracellular nitrative stress with 8-nitroguanosine triacetate

Title: Application Note: Mimicking and Quantifying Intracellular Nitrative Stress Using 8-Nitroguanosine Triacetate Introduction Nitrative stress, driven by the overproduction of reactive nitrogen species (RNS) such as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Mimicking and Quantifying Intracellular Nitrative Stress Using 8-Nitroguanosine Triacetate

Introduction

Nitrative stress, driven by the overproduction of reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻), is a central mechanism in the pathogenesis of chronic inflammation, viral infections, and inflammation-related carcinogenesis[1][2]. A primary biomarker and active transducer of this stress is 8-nitroguanosine (8-NO₂-G), formed via the nitration of guanosine[3][4]. Unlike inert biomarkers, 8-nitroguanosine is highly redox-active; it stimulates superoxide generation via cytochrome P450 reductase and acts as an electrophilic signaling molecule that mediates the S-guanylation of critical sensor proteins like Keap1[2][5].

Accurately measuring endogenous 8-nitroguanosine is challenging due to its transient nature, low basal expression, and the lack of reliable positive controls for intracellular detection assays. Direct application of naked 8-nitroguanosine to live cells is highly inefficient because its polar ribose hydroxyl groups prevent it from crossing the hydrophobic plasma membrane. To overcome this barrier, researchers utilize 8-nitroguanosine 2',3',5'-triacetate (CAS 1096020-95-9), a cell-permeable prodrug[6].

Section 1: The Mechanistic Basis of the Prodrug Strategy

By acetylating the 2', 3', and 5' hydroxyl groups of the ribose ring, the molecule becomes highly lipophilic, allowing rapid passive diffusion across the cell membrane. Once in the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester bonds, cleaving the acetate groups to release the polar, active 8-nitroguanosine[7][8].

This "load-and-trap" mechanism ensures high, controlled intracellular concentrations without requiring physical membrane permeabilization. This makes the triacetate derivative an ideal positive control for immunocytochemistry and a precise calibration standard for LC-MS/MS workflows.

G Extracellular 8-Nitroguanosine Triacetate (Extracellular) Membrane Cell Membrane Diffusion Extracellular->Membrane Intracellular 8-Nitroguanosine Triacetate (Intracellular) Membrane->Intracellular Esterase Intracellular Esterases (Cleavage of Acetates) Intracellular->Esterase ActiveG Free 8-Nitroguanosine (Active Form) Esterase->ActiveG SGuanylation Protein S-Guanylation (e.g., Keap1 Activation) ActiveG->SGuanylation Electrophilic Attack Superoxide Superoxide Generation (via P450 Reductase) ActiveG->Superoxide Redox Cycling

Intracellular processing and downstream redox signaling of 8-nitroguanosine triacetate.

Section 2: Experimental Workflows & Protocols

Protocol A: Establishing a Self-Validating Positive Control for Immunofluorescence

When profiling endogenous nitrative stress using anti-8-nitroguanosine antibodies (e.g., clone 1G6)[9], false negatives are common, and false positives can arise from non-specific antibody binding. Loading cells with 8-nitroguanosine triacetate provides a robust positive control. Crucially, this protocol incorporates a sodium dithionite (Na₂S₂O₄) reduction step as a self-validating negative control. Dithionite selectively reduces the 8-nitro group to an 8-amino group (forming 8-aminoguanosine), which strictly abolishes specific antibody binding[2][3][10].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 or A549) in a 96-well imaging plate at 1×104 cells/well. Culture overnight.

  • Prodrug Loading: Dissolve 8-nitroguanosine triacetate in anhydrous DMSO to create a 10 mM stock. Dilute to 20 µM in serum-free media. Incubate cells for 2 hours at 37°C to allow for diffusion and esterase cleavage.

  • Wash and Fixation: Wash cells 3x with cold PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Self-Validating Control: In a parallel control well, treat the fixed cells with 10 mM sodium dithionite in 0.1 M Tris-HCl (pH 8.0) for 30 minutes to reduce 8-nitroguanosine to 8-aminoguanosine[2][10].

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% BSA in PBS for 1 hour.

  • Immunostaining: Incubate with primary anti-8-nitroguanosine antibody (1 µg/mL) overnight at 4°C[9]. Wash 3x, then apply a fluorescent secondary antibody for 1 hour.

  • Imaging: Quantify cytosolic granular fluorescence. The dithionite-treated wells must show baseline fluorescence to validate antibody specificity.

Workflow Step1 1. Cell Seeding & Culturing Step2 2. Prodrug Loading (20 µM, 2 h) Step1->Step2 Step3 3. Wash & Fixation (4% PFA) Step2->Step3 Step4 4. Dithionite Control (Na2S2O4 Reduction) Step3->Step4 Validation Step5 5. Immunostaining (Anti-8-NO2-G) Step3->Step5 Step4->Step5 Validation Step6 6. Imaging & Quantification Step5->Step6

Step-by-step workflow for loading and detecting intracellular 8-nitroguanosine with validation.

Protocol B: LC-MS/MS Quantification and Esterase Quenching

To quantify intracellular 8-nitroguanosine kinetics, LC-MS/MS is the gold standard[5][11]. The critical causality behind this protocol's design is the prevention of post-lysis esterase activity. If cells are lysed in standard aqueous buffers, residual esterases will continue to cleave any remaining 8-nitroguanosine triacetate, artificially inflating the measurement of free 8-nitroguanosine.

Step-by-Step Methodology:

  • Quenching & Extraction: Following prodrug incubation, rapidly wash cells with ice-cold PBS. Instantly quench esterase activity and extract metabolites by adding 80% cold methanol (-80°C) directly to the monolayer.

  • Internal Standard Spike: Immediately spike in a heavy-isotope labeled standard (e.g., ¹⁵N₅-8-nitroguanosine) to account for matrix effects and recovery losses.

  • Centrifugation: Scrape cells, transfer to a microcentrifuge tube, and centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Drying & Reconstitution: Evaporate the supernatant under a gentle stream of nitrogen. Reconstitute in 0.1% formic acid in water for LC-MS/MS injection.

Section 3: Quantitative Data Summaries

Table 1: Comparison of Nitrative Stress Modulators

ModulatorMechanism of ActionExperimental AdvantagesLimitations
Peroxynitrite (ONOO⁻) Direct RNS donorPhysiologically relevant mimic of macrophage burst.Extremely short half-life (<1s); causes non-specific off-target oxidation.
SIN-1 Simultaneous NO and O₂⁻ donorSustained generation of ONOO⁻ over time.Highly dependent on media pH and oxygen tension; difficult to control dosing.
8-Nitroguanosine Triacetate Cell-permeable prodrugSpecific, controlled delivery of the active biomarker.Bypasses upstream RNS generation pathways; requires esterase cleavage.

Table 2: LC-MS/MS MRM Transitions for 8-Nitroguanosine Profiling (Positive Ion Mode)

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Feature
8-Nitroguanosine 329.1197.115Loss of ribose moiety (-132 Da)
8-Aminoguanosine 299.1167.115Reduced control metabolite
8-Nitroguanosine Triacetate 455.1197.120Intact prodrug monitoring

Conclusion

The use of 8-nitroguanosine triacetate transforms the measurement of intracellular nitrative stress from an unpredictable observational study into a highly controlled, self-validating experimental system. By understanding the kinetics of intracellular esterases and the redox properties of the released 8-nitroguanosine, researchers can accurately calibrate their detection systems and isolate the downstream signaling effects of nitrative stress from generalized oxidative damage.

Sources

Method

Application Note: Delivery Methods for 8-Nitroguanosine 2',3',5'-Triacetate into Live Cells

Scientific Rationale: The Prodrug Advantage in Redox Signaling The discovery of 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) as a critical second messenger has fundamentally shifted our understanding of nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Prodrug Advantage in Redox Signaling

The discovery of 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) as a critical second messenger has fundamentally shifted our understanding of nitric oxide (NO) and reactive oxygen species (ROS) signaling. Unlike classical cyclic nucleotides, 8-nitro-cGMP is highly electrophilic and mediates signal transduction through a unique post-translational modification known as protein S-guanylation —covalently binding to sulfhydryl groups of sensor proteins such as Keap1 and SNAP-25 .

The Delivery Challenge: Studying the intracellular kinetics of this pathway using exogenous 8-nitro-cGMP or its precursor, 8-nitroguanosine, is notoriously difficult. Native nucleosides and nucleotides possess highly polar hydroxyl and phosphate groups, resulting in a negative partition coefficient (LogP) that severely restricts passive diffusion across the lipophilic plasma membrane.

The Chemical Solution: To bypass this thermodynamic barrier, chemical biologists developed 8-nitroguanosine 2',3',5'-triacetate (CAS: 1096020-95-9) . By masking the 2', 3', and 5' hydroxyl groups of the ribose ring with acetate esters, the molecule's lipophilicity is drastically increased, allowing rapid and seamless penetration of the lipid bilayer. Once inside the cytosol, ubiquitous non-specific esterases (such as CES1 and CES2) hydrolyze the ester bonds. This cleavage restores the molecule's polarity, effectively "trapping" the active 8-nitroguanosine inside the cell, where it is subsequently phosphorylated and converted into 8-nitro-cGMP to initiate S-guanylation cascades.

Intracellular Processing Pathway

G Extracellular 8-Nitroguanosine 2',3',5'-Triacetate (Extracellular Space) Membrane Lipid Bilayer (Passive Diffusion) Extracellular->Membrane Intracellular 8-Nitroguanosine 2',3',5'-Triacetate (Cytosol) Membrane->Intracellular Esterase Non-specific Esterases (Hydrolysis of Acetate Groups) Intracellular->Esterase Active_8NG 8-Nitroguanosine (Polarity Restored / Trapped) Esterase->Active_8NG Kinase Intracellular Kinases & Guanylate Cyclase Active_8NG->Kinase Active_cGMP 8-Nitro-cGMP (Active Second Messenger) Kinase->Active_cGMP S_Guanylation Protein S-Guanylation (Redox Signaling Cascade) Active_cGMP->S_Guanylation

Figure 1: Mechanism of 8-nitroguanosine triacetate cellular entry and metabolic activation.

Quantitative Data & Delivery Optimization

To design a robust experiment, one must understand the physicochemical constraints of the compounds being used. Table 1 outlines the causality behind choosing the triacetate prodrug over native compounds, while Table 2 provides an optimization matrix for various cell lines.

Table 1: Physicochemical & Delivery Profile Comparison
CompoundModificationEst. LogPMembrane PermeabilitySusceptibility to Serum EsterasesPrimary Delivery Method
8-Nitro-cGMP None (Native)Highly NegativePoorLowMicroinjection / Electroporation
8-Nitroguanosine None (Native)NegativeLowLowHigh-dose continuous incubation
8-Nitroguanosine 2',3',5'-triacetate Triacetate EsterPositive (Lipophilic)ExcellentHigh (Premature cleavage risk) Solvent-assisted (Serum-free)
Table 2: Optimization Matrix for Solvent-Assisted Delivery
Cell TypeRecommended ConcentrationIncubation TimeSerum ConditionValidation Readout
SH-SY5Y (Neuroblastoma) 10 - 50 µM1 - 3 hoursSerum-FreeAnti-S-guanylation Western Blot
RAW 264.7 (Macrophage) 5 - 20 µM1 - 2 hoursSerum-FreeLC-MS/MS (Intracellular 8-nitro-cGMP)
Primary Astrocytes 20 - 100 µM2 - 4 hoursSerum-FreeImmunocytochemistry (ICC)

Experimental Protocols

As a self-validating system, the following protocols are designed with built-in causality checks. The primary failure point in prodrug delivery is premature extracellular hydrolysis . Fetal Bovine Serum (FBS) contains high concentrations of esterases. If the triacetate prodrug is introduced into serum-containing media, the acetate groups will be cleaved before the molecule reaches the cell membrane, rendering it impermeable.

Protocol 1: Direct Solvent-Assisted Delivery (Standard In Vitro Workflow)

This is the gold-standard method for delivering 8-nitroguanosine 2',3',5'-triacetate into adherent or suspension cell cultures.

Step 1: Reconstitution and Storage

  • Action: Dissolve 8-nitroguanosine 2',3',5'-triacetate (MW: 454.35 g/mol ) in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock.

  • Causality: The triacetate derivative is highly hydrophobic; aqueous buffers will cause immediate precipitation. Anhydrous DMSO prevents spontaneous hydrolysis of the ester bonds by atmospheric moisture.

  • Storage: Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Step 2: Cell Preparation & Starvation

  • Action: 12 hours prior to the experiment, wash the cells twice with Phosphate-Buffered Saline (PBS) and replace the growth medium with serum-free medium (e.g., basal DMEM or RPMI without FBS).

  • Causality: Removes extracellular serum esterases that would prematurely degrade the prodrug.

Step 3: Delivery Formulation

  • Action: Immediately before treatment, dilute the 20 mM DMSO stock into pre-warmed (37°C) serum-free medium to achieve your target concentration (e.g., 50 µM).

  • Critical Constraint: Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Causality: DMSO concentrations >0.5% can induce artifactual oxidative stress and alter membrane fluidity, confounding redox signaling readouts.

Step 4: Incubation & Intracellular Trapping

  • Action: Apply the formulated medium to the cells and incubate at 37°C, 5% CO₂ for 1 to 3 hours.

  • Causality: This timeframe allows for passive diffusion across the lipid bilayer and provides sufficient time for intracellular esterases to cleave the triacetate groups, trapping the active 8-nitroguanosine in the cytosol.

Step 5: Self-Validating Quality Control (S-Guanylation Check)

  • Action: Lyse a subset of the treated cells using RIPA buffer supplemented with protease inhibitors. Perform a Western blot using an anti-S-guanylated protein antibody.

  • Validation Logic: If delivery and esterase cleavage were successful, you will observe a distinct dose-dependent increase in S-guanylated protein bands (e.g., at the 25 kDa mark for SNAP-25) compared to the vehicle-only control. Absence of signal indicates either degraded stock or insufficient intracellular esterase activity.

Protocol 2: Liposomal Encapsulation (For Serum-Containing Media or In Vivo Use)

If your experimental design strictly requires the presence of serum (e.g., long-term differentiation assays) or involves in vivo administration, solvent-assisted delivery will fail. The prodrug must be physically shielded from extracellular esterases using liposomes.

Step 1: Lipid Film Hydration

  • Action: In a glass round-bottom flask, combine DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and 8-nitroguanosine 2',3',5'-triacetate in a 60:40:5 molar ratio dissolved in chloroform.

  • Action: Evaporate the chloroform under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to form a dry lipid film.

Step 2: Hydration and Extrusion

  • Action: Hydrate the lipid film with sterile PBS (pH 7.4) at 65°C (above the phase transition temperature of DSPC) while vortexing vigorously to form multilamellar vesicles (MLVs).

  • Action: Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Causality: Extrusion forces the MLVs into uniform Unilamellar Vesicles (ULVs) of ~100 nm, an optimal size for cellular endocytosis and evasion of the mononuclear phagocyte system in vivo.

Step 3: Delivery and Endosomal Escape

  • Action: Add the liposomal formulation directly to the serum-containing culture medium.

  • Causality: The liposomal bilayer protects the triacetate prodrug from serum esterases. Upon endocytosis, the liposome degrades in the acidic environment of the endosome, releasing the prodrug into the cytosol where intracellular esterases can safely activate it.

References

  • Sawa, T., Zaki, M. H., Okamoto, T., Akuta, T., Tokutomi, Y., Kim-Mitsuyama, S., ... & Akaike, T. (2007). Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate. Nature Chemical Biology, 3(11), 727-735. URL:[Link]

  • Ihara, H., Shirai, R., Nakatani, N., Kurauchi, Y., Hisatsune, A., Katsuki, H., ... & Akaike, T. (2017). 8-Nitro-cGMP Attenuates the Interaction between SNARE Complex and Complexin through S-Guanylation of SNAP-25. ACS Chemical Neuroscience, 8(12), 2614-2623. URL:[Link]

Application

Probing Protein Nitration: Application Notes and Protocols for 8-Nitroguanosine 2',3',5'-Triacetate in Western Blot Analysis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-nitroguanosine 2',3',5'-triacetate as a tool to study protein nitration via We...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-nitroguanosine 2',3',5'-triacetate as a tool to study protein nitration via Western blot analysis. This document offers in-depth technical guidance, detailed experimental protocols, and the scientific rationale behind the methodologies.

Introduction: The Significance of Protein Nitration and the Role of 8-Nitroguanosine

Nitrative stress, characterized by an excess of reactive nitrogen species (RNS), is a critical factor in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and chronic inflammation.[1][2] A key molecular consequence of nitrative stress is the post-translational modification of proteins, particularly the nitration of tyrosine residues to form 3-nitrotyrosine.[3] This modification can alter protein structure, function, and signaling, making its detection crucial for understanding disease mechanisms and for the development of novel therapeutics.

8-Nitroguanosine and its derivatives have emerged as important molecules in the study of nitrative stress. 8-Nitroguanine, a product of the reaction between guanine and the potent nitrating agent peroxynitrite, serves as a marker for nitrative damage to nucleic acids.[4][5] Beyond its role as a damage marker, 8-nitroguanosine is a redox-active molecule that can amplify oxidative stress by stimulating the generation of superoxide from various cellular reductases.[6]

8-Nitroguanosine 2',3',5'-triacetate is a cell-permeable prodrug of 8-nitroguanosine. The acetate groups enhance its lipophilicity, facilitating its transport across the cell membrane. Once inside the cell, endogenous esterases are presumed to cleave the acetate groups, releasing the active 8-nitroguanosine. This intracellularly generated 8-nitroguanosine can then participate in cellular processes, including the potential for inducing protein nitration, making its triacetate precursor a valuable tool for studying the downstream effects of nitrative stress in a controlled manner. While often used as a chemical probe for protein S-guanylation[7], its ability to introduce nitrative stress makes it a candidate for inducing detectable protein nitration for analysis by Western blot.

Principle of the Method

This protocol outlines the use of 8-nitroguanosine 2',3',5'-triacetate to induce nitrative stress in cultured cells, leading to the nitration of cellular proteins. These nitrated proteins are then detected by Western blot analysis using an antibody specific for 3-nitrotyrosine. The workflow involves treating cells with the compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and finally, probing with a specific primary antibody against 3-nitrotyrosine followed by a suitable secondary antibody for detection.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cell_culture 1. Plate and culture cells treatment 2. Treat cells with 8-nitroguanosine 2',3',5'-triacetate cell_culture->treatment lysis 3. Lyse cells and harvest protein treatment->lysis quantification 4. Quantify protein concentration lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-3-nitrotyrosine) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection secondary_ab->detection

Figure 1. Experimental workflow for the detection of protein nitration induced by 8-nitroguanosine 2',3',5'-triacetate.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)
8-Nitroguanosine 2',3',5'-triacetateToronto Research ChemicalsN496055
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (2X)Bio-Rad1610737
Precast Polyacrylamide GelsBio-Rad4561096
Nitrocellulose or PVDF MembraneBio-Rad1620115
Tris-Buffered Saline with Tween 20 (TBST)Bio-Rad1706435
Non-fat Dry Milk or BSABio-Rad1706404
Anti-3-Nitrotyrosine AntibodyCell Signaling Technology9691
HRP-conjugated Secondary AntibodyCell Signaling Technology7074
Chemiluminescent SubstrateBio-Rad1705061

Detailed Experimental Protocols

Cell Culture and Treatment

Rationale: The choice of cell line and treatment conditions is critical. The optimal concentration of 8-nitroguanosine 2',3',5'-triacetate and the incubation time will vary depending on the cell type and experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for inducing detectable protein nitration without causing excessive cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Reagent Preparation: Prepare a stock solution of 8-nitroguanosine 2',3',5'-triacetate in a suitable solvent such as DMSO.

  • Treatment: Dilute the stock solution in fresh cell culture medium to the desired final concentration. A starting range of 10-100 µM is recommended. Include a vehicle control (DMSO) and a positive control if available (e.g., treatment with peroxynitrite).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

Preparation of Cell Lysates

Rationale: Proper lysis and protein extraction are essential for obtaining high-quality samples for Western blotting. The use of a lysis buffer containing detergents and protease inhibitors ensures efficient protein solubilization and prevents degradation.[8]

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the culture dish.[8]

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh tube.

Protein Quantification

Rationale: Accurate protein quantification is crucial for ensuring equal loading of protein samples onto the SDS-PAGE gel, which is a prerequisite for reliable comparison of protein nitration levels between different treatment groups.[8]

Protocol:

  • Assay: Use a standard protein assay, such as the BCA assay, to determine the protein concentration of each lysate according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

Western Blot Analysis

Rationale: Western blotting is a powerful technique for the detection of specific proteins in a complex mixture. The following is a general protocol that may require optimization for specific antibodies and detection systems.

Protocol:

  • Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a molecular weight marker to determine the size of the detected proteins. Run the gel according to the manufacturer's recommendations.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system. Verify the transfer efficiency by staining the membrane with Ponceau S.[9]

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against 3-nitrotyrosine diluted in blocking buffer overnight at 4°C with gentle agitation.[1] A typical starting dilution is 1:1000.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[1]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

  • Final Washes: Repeat the washing steps as described in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using a chemiluminescence imaging system.

Data Interpretation and Troubleshooting

  • Expected Results: A successful experiment will show an increase in the intensity of bands corresponding to nitrated proteins in the lanes with lysates from cells treated with 8-nitroguanosine 2',3',5'-triacetate compared to the vehicle control. The pattern of nitrated proteins can provide insights into the specific targets of nitrative stress under the experimental conditions.

  • Troubleshooting:

    • No Signal: Insufficient treatment concentration or time, inefficient protein transfer, or inactive antibodies. Optimize treatment conditions and check the integrity of all reagents.

    • High Background: Inadequate blocking, insufficient washing, or too high antibody concentration. Increase blocking time, washing duration, and optimize antibody dilutions.

    • Non-specific Bands: Cross-reactivity of the primary or secondary antibody. Use a more specific antibody or include appropriate controls.

Signaling Pathway Context

The induction of nitrative stress by 8-nitroguanosine can impact multiple signaling pathways. Nitric oxide (NO), the precursor to many RNS, is a key signaling molecule that activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP).[10] However, under conditions of high NO and superoxide production, peroxynitrite is formed, leading to protein tyrosine nitration. This can affect signaling pathways regulated by protein kinases and phosphatases, as the phosphorylation state of tyrosine residues is a critical regulatory mechanism.

G cluster_0 Cellular Environment cluster_1 Intracellular Conversion cluster_2 Induction of Nitrative Stress cluster_3 Downstream Effects NGT 8-Nitroguanosine 2',3',5'-triacetate (cell permeable) Esterases Esterases NGT->Esterases Enzymatic cleavage NG 8-Nitroguanosine (active form) Superoxide Superoxide (O2-) Generation NG->Superoxide Stimulates Esterases->NG RNS Increased Reactive Nitrogen Species (RNS) ProteinNitration Protein Tyrosine Nitration RNS->ProteinNitration Causes Superoxide->RNS Contributes to Signaling Altered Cell Signaling ProteinNitration->Signaling WesternBlot Detection by Western Blot (anti-3-nitrotyrosine) ProteinNitration->WesternBlot Analyzed by

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 8-nitroguanosine 2',3',5'-triacetate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility challenges with highly lipophilic chemical probes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility challenges with highly lipophilic chemical probes.

8-Nitroguanosine 2',3',5'-triacetate (CAS 1096020-95-9) is a vital, cell-permeable prodrug used to study protein S-guanylation—a critical redox-sensitive post-translational modification mediated by endogenous nitrated nucleosides like 8-nitro-cGMP (). While the addition of three acetate groups significantly enhances its ability to cross the lipid bilayer, it drastically increases the molecule's hydrophobicity. This creates a practical paradox: the compound requires a strong organic solvent like Dimethyl Sulfoxide (DMSO) for initial dissolution, yet it remains highly susceptible to precipitation upon microscopic moisture exposure or during aqueous dilution.

This guide provides a mechanistic, self-validating approach to mastering the handling, dissolution, and dilution of this specific probe.

Section 1: Mechanistic Context & Physicochemical Profile

To troubleshoot solubility, we must first understand the molecule's structural journey. The triacetate moieties mask the polar hydroxyl groups of the ribose ring, increasing the partition coefficient (LogP). Once inside the cell, ubiquitous intracellular esterases cleave these groups, releasing the active 8-nitroguanosine to mediate S-guanylation.

Intracellular activation of 8-nitroguanosine triacetate and protein S-guanylation.

Table 1: Physicochemical Properties & Solubility Metrics

PropertyValueCausality / Impact on Experiment
CAS Number 1096020-95-9Ensures the correct, fully acetylated isomer is sourced ().
Molecular Weight 454.35 g/mol Required for accurate molarity calculations during stock prep.
Appearance Pale yellow to orange solidColor shifts indicate photo-oxidation or thermal degradation.
Max Solubility (DMSO) ~10–25 mMRequires strictly anhydrous conditions to overcome lattice energy.
Aqueous Solubility < 0.1 mM (Precipitates)Necessitates careful step-down dilution protocols to prevent shock.

Section 2: Troubleshooting S-Guanylation Probe Solubility (FAQs)

Q1: I added standard laboratory-grade DMSO to my 8-nitroguanosine triacetate powder, but it remains cloudy. Why isn't it dissolving? Expert Insight: The causality here is almost always solvent hydration . DMSO is highly hygroscopic. Standard benchtop DMSO rapidly absorbs atmospheric moisture. Because 8-nitroguanosine triacetate is intensely hydrophobic, even 1–2% water content in the DMSO will drastically reduce its dielectric capacity to solvate the compound, leading to a cloudy suspension of micro-crystals. Resolution: Always use anhydrous DMSO (≤0.005% water) from a freshly opened, argon-purged ampoule. If cloudiness persists, the crystal lattice energy of the lyophilized powder might be resisting dissolution. Apply gentle thermal kinetic energy by incubating the vial in a 37°C water bath for 5–10 minutes, followed by 30 seconds of bath sonication.

Q2: My 10 mM stock is perfectly clear, but when I dilute it to 100 µM in my cell culture media, it immediately crashes out. How do I prevent this? Expert Insight: This is a classic case of solvent shock and nucleation . When a highly concentrated DMSO solution is directly pipetted into a static, large volume of aqueous media, the DMSO rapidly diffuses away from the compound into the water. Left without its solvating shell, the hydrophobic triacetate molecules rapidly aggregate and nucleate into insoluble precipitates. Resolution: You must prevent localized high concentrations of the probe in the aqueous phase.

  • Pre-warm the cell culture media to 37°C.

  • Step-down dilution: Instead of a direct 1:100 dilution, add the 10 mM stock dropwise while the media is under vigorous vortexing.

  • Keep the final DMSO concentration at or below 0.1% to prevent cellular toxicity while maintaining probe solubility.

Q3: My DMSO stock turned from pale yellow to a dark brownish-orange over time. Is it still viable? Expert Insight: Color shifting is a primary indicator of photo-oxidation or thermal degradation . The nitro group at the 8-position of the guanine ring is electronically active and susceptible to degradation if exposed to ambient light or repeated thermal stress (). Resolution: Discard the darkened stock. To prevent this, always prepare stocks in amber vials, minimize exposure to fluorescent room lighting during assays, and strictly avoid leaving the DMSO stock at room temperature for prolonged periods.

Section 3: Standardized Protocol for Stock Preparation & Dilution

A self-validating experimental system requires strict adherence to a reproducible workflow. By following these exact steps, you eliminate the variables of moisture ingress and solvent shock.

Step-by-step workflow for the preparation and storage of anhydrous DMSO stocks.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical): Allow the sealed vial of 8-nitroguanosine 2',3',5'-triacetate to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder, ruining solubility before you even add solvent.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of anhydrous DMSO (e.g., 220 µL for 1 mg to achieve a ~10 mM stock).

  • Dissolution: Pipette up and down 10 times. Place the tightly capped vial in a 37°C sonication bath for 3–5 minutes to break apart micro-crystals.

  • Self-Validation (Verification): Hold the vial against a bright light source. The solution must be completely transparent with a slight yellow tint. Any visible turbidity or "swirling" indicates incomplete dissolution; repeat step 3 if necessary.

  • Aliquotting: Divide immediately into 10–20 µL aliquots in low-bind, amber microcentrifuge tubes. Purge the headspace with Argon gas if available, and store at -20°C.

  • Aqueous Dilution (Day of Assay):

    • Pre-warm your assay buffer or cell culture media to 37°C.

    • Place the tube of media on a vortex mixer at medium speed.

    • Slowly dispense the thawed DMSO stock directly into the center of the vortexing liquid (avoiding the tube walls where it can dry and precipitate).

    • Mix for an additional 10 seconds before applying to cells.

References

  • Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate Nature Chemical Biology URL:[Link]

  • Oxidative Stress Products & Probe Handling Guidelines Dojindo Molecular Technologies URL: [Link]

Optimization

Technical Support Center: Preventing 8-Nitroguanosine 2',3',5'-Triacetate Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biological readouts when utilizing 8-nitroguanosine 2',3',5'-triacetate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biological readouts when utilizing 8-nitroguanosine 2',3',5'-triacetate . This compound is a critical, cell-permeable research tool used to investigate protein S-guanylation and reactive nitrogen species (RNS) signaling.

The prodrug strategy relies on the triacetate modification to mask the hydrophilic hydroxyl groups of the ribose ring, allowing the molecule to passively diffuse across lipid bilayers. However, the very modification that enables cell permeability—the ester bonds—makes this compound highly susceptible to degradation in aqueous experimental media. This guide synthesizes field-proven insights, kinetic data, and self-validating protocols to ensure absolute scientific integrity during your assays.

Diagnostic FAQs & Troubleshooting

Q1: My cells are not showing the expected downstream S-guanylation after treatment. Is the compound inactive? Expert Insight & Causality : The most common cause of false negatives is premature ester hydrolysis (deacetylation) in the culture media. If the triacetate groups are hydrolyzed by water or serum esterases before the molecule reaches the cell membrane, the resulting free 8-nitroguanosine becomes highly polar and membrane-impermeable. Consequently, the intracellular concentration of the active probe remains negligible. Actionable Fix : Implement a strict "Just-in-Time" dilution strategy. Never pre-incubate the compound in aqueous media or serum-containing buffers.

Q2: I observe a gradual loss of signal when incubating the compound in slightly acidic buffers. Why? Expert Insight & Causality : Beyond ester hydrolysis, the 8-nitroguanosine core itself is vulnerable to spontaneous depurination (cleavage of the N-glycosidic bond). Research has demonstrated that while cyclic derivatives like 8-nitro-cGMP are relatively stable, 8-nitroguanosine and its uncyclized derivatives decay spontaneously in solution, particularly at acidic pH, within a few hours[1]. This depurination releases 8-nitroguanine, an inactive byproduct[2],[3]. Actionable Fix : Strictly maintain your aqueous buffers at pH 7.4. Avoid acidic conditions, which exponentially accelerate the loss of the purine base[3].

Q3: The compound precipitates immediately upon addition to my cell culture media. How do I fix this? Expert Insight & Causality : 8-Nitroguanosine 2',3',5'-triacetate is highly lipophilic. Introducing a high-concentration DMSO stock directly into a large volume of aqueous media causes "solvent shock," leading to rapid nucleation and precipitation. Actionable Fix : Ensure the final DMSO concentration does not exceed 0.5% v/v. Add the stock dropwise while actively vortexing the media, or perform a rapid serial dilution in an intermediate solvent (e.g., 50% DMSO/PBS) immediately prior to final media introduction.

Quantitative Degradation Kinetics

Understanding the half-life of your compound under varying conditions is critical for experimental design. The table below summarizes the kinetic stability of 8-nitroguanosine 2',3',5'-triacetate across standard laboratory environments.

ConditionSolvent / MediaTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous Stock 100% DMSO-20°C> 6 monthsNone (Stable)
Aqueous Buffer (Neutral) PBS (pH 7.4)4°C~24 hoursSpontaneous Ester Hydrolysis
Physiological Media DMEM + 10% FBS (pH 7.4)37°C< 45 minutesEnzymatic & Spontaneous Hydrolysis
Acidic Environment Acetate Buffer (pH 5.0)37°C< 2 hoursDepurination & Hydrolysis[1]

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, every protocol must include an internal validation step. Do not assume your compound is intact; prove it.

Protocol A: Anhydrous Reconstitution and Storage

Causality: Atmospheric moisture introduced during reconstitution will cause slow hydrolysis even at -20°C. Anhydrous conditions are non-negotiable.

  • Equilibration : Transfer the lyophilized 8-nitroguanosine 2',3',5'-triacetate vial from cold storage to a desiccator at room temperature for 30 minutes to prevent ambient moisture condensation.

  • Reconstitution : Dissolve the powder in 100% anhydrous, septum-sealed DMSO to create a stock concentration of 10 mM.

  • Self-Validation Step (Integrity Check) : Remove a 1 µL aliquot and dilute in 999 µL of anhydrous methanol. Measure the UV-Vis absorbance. A sharp peak at ~390-395 nm confirms the structural integrity of the 8-nitroguanine core[1].

  • Storage : Aliquot the remaining stock into single-use amber vials, purge the headspace with argon gas, and store at -80°C.

Protocol B: "Just-in-Time" Cellular Delivery & Assay Validation

Causality: Minimizing the time the compound spends in aqueous media prevents premature deacetylation, ensuring maximum cellular uptake.

  • Preparation : Thaw a single-use DMSO aliquot immediately before the experiment. Never reuse thawed aliquots.

  • Media Warming : Pre-warm the target cell culture media (pH 7.4) to 37°C. Ensure the media is free of exogenous nucleophiles (e.g., high concentrations of DTT) which can reduce the nitro group.

  • Just-in-Time Dilution : Add the DMSO stock directly to the pre-warmed media to achieve the desired final concentration (e.g., 10-50 µM), vortex for 3 seconds, and apply to cells within 1 minute .

  • Self-Validation Step (Stability Check) : To confirm that premature hydrolysis did not compromise your assay, collect a 500 µL sample of the media 5 minutes post-addition. Perform a rapid liquid-liquid extraction using 500 µL of ethyl acetate. The intact triacetate will partition into the organic layer, while any prematurely hydrolyzed 8-nitroguanosine will remain in the aqueous layer. Analyze both layers via LC-MS to calculate the intact delivery ratio.

Pathway & Workflow Visualizations

DegradationPathway A 8-Nitroguanosine 2',3',5'-triacetate (Cell Permeable) B Premature Ester Hydrolysis in Aqueous Media A->B H2O / OH- / Esterases C 8-Nitroguanosine (Membrane Impermeable) B->C D Spontaneous Depurination (pH dependent) C->D H+ (Acidic pH) E 8-Nitroguanine (Inactive Byproduct) D->E

Chemical degradation pathway of 8-nitroguanosine triacetate in aqueous media.

Workflow S1 1. Anhydrous Reconstitution Dissolve in 100% DMSO S2 2. Quality Validation UV-Vis Absorbance Check (390 nm) S1->S2 S3 3. Just-In-Time Dilution Dilute into 37°C Media <1 min before use S2->S3 S4 4. Cellular Incubation Immediate exposure to target cells S3->S4 S5 5. Post-Assay Validation Extract media with EtOAc to confirm stability S4->S5

Self-validating experimental workflow for handling 8-nitroguanosine triacetate.

References

  • Source: acs.
  • Source: niph.go.
  • Source: nii.ac.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cellular Uptake of 8-Nitroguanosine Triacetate

Welcome to the Technical Support Center for 8-nitroguanosine triacetate. This guide is designed for researchers and drug development professionals experiencing low intracellular accumulation of this critical chemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-nitroguanosine triacetate. This guide is designed for researchers and drug development professionals experiencing low intracellular accumulation of this critical chemical probe.

Core Principles: The "Why" Behind the Triacetate Chemistry

8-Nitroguanosine is a highly polar, redox-active molecule that acts as an endogenous electrophile, mediating nitric oxide (NO) signaling through a post-translational modification known as protein S-guanylation[1]. Because of its hydrophilicity, unmodified 8-nitroguanosine cannot easily cross the lipid bilayer of the plasma membrane.

To bypass this barrier, researchers utilize 8-nitroguanosine 2',3',5'-triacetate (CAS: 1096020-95-9) [2]. The addition of three acetate groups masks the hydrophilic hydroxyls, creating an uncharged, lipophilic prodrug. As illustrated below, this molecule passively diffuses into the cell. Once in the cytosol, ubiquitous endogenous esterases hydrolyze the acetate groups. This cleavage traps the now-hydrophilic, active 8-nitroguanosine inside the cell, allowing it to execute its signaling functions[1].

UptakeMechanism A 8-Nitroguanosine Triacetate B Passive Diffusion (Plasma Membrane) A->B C Intracellular Esterase Cleavage B->C D Active 8-Nitroguanosine (Trapped) C->D E Protein S-guanylation & Redox Signaling D->E

Mechanism of 8-nitroguanosine triacetate cellular uptake and esterase-dependent activation.

Troubleshooting FAQs

Q1: My 8-nitroguanosine triacetate appears to precipitate when added to the culture media. How do I prevent this? Causality: Triacetate derivatives are highly hydrophobic. When transitioning directly from a 100% DMSO stock into an aqueous physiological buffer, the compound rapidly aggregates into micro-precipitates that cannot cross the cell membrane. Solution: Utilize Pluronic F-127 , a nonionic triblock copolymer surfactant. Pluronic F-127 forms micelles around the hydrophobic triacetate molecules, maintaining them in a dispersed state and facilitating their delivery to the lipid bilayer[3]. Always use anhydrous DMSO for your stock solutions, as moisture promotes premature hydrolysis.

Q2: The compound is fully dissolved, but intracellular levels of 8-nitroguanosine remain low. What is going wrong? Causality: The most common culprit is the presence of Fetal Bovine Serum (FBS) or other serum supplements in the loading media. Serum contains high concentrations of extracellular esterases. These enzymes prematurely cleave the triacetate groups outside the cell, converting the probe back into the membrane-impermeable 8-nitroguanosine before it can diffuse across the plasma membrane. Solution: Always perform the initial loading step in strictly serum-free media or a balanced salt solution (e.g., HBSS).

Q3: I am using serum-free media and Pluronic F-127, but the intracellular signal disappears rapidly after loading. Why? Causality: Once the triacetate groups are partially or fully cleaved, the resulting molecule can be recognized by organic anion transporters (OATs) or multidrug resistance proteins (MRPs) on the cell membrane. These efflux pumps actively transport the cleaved probe out of the cell, severely reducing intracellular retention[4]. Solution: Co-incubate the cells with an efflux pump inhibitor such as Probenecid . Probenecid blocks OATs, ensuring the active 8-nitroguanosine remains trapped in the cytosol[4].

Q4: Does the efficiency of this process vary between different cell lines? Causality: Yes. The rate of intracellular trapping is directly proportional to the endogenous esterase activity of the specific cell line. Cells with low esterase activity will not cleave the triacetate groups fast enough, allowing the intact, lipophilic prodrug to diffuse back out of the cell. Solution: Optimize the loading time (typically 30 to 120 minutes) and ensure the loading temperature is maintained at 37°C, which is optimal for enzymatic esterase activity.

TroubleshootingWorkflow Start Low Uptake Detected CheckMedia Check Media for Precipitates Start->CheckMedia Serum Is Serum Present? CheckMedia->Serum No (Clear) Solvent Optimize DMSO & Pluronic F-127 Concentration CheckMedia->Solvent Yes (Precipitates) RemoveSerum Use Serum-Free Media (Prevent Extracellular Cleavage) Serum->RemoveSerum Yes Efflux Add Efflux Pump Inhibitor (e.g., Probenecid) Serum->Efflux No

Step-by-step troubleshooting workflow for resolving low cellular uptake.

Quantitative Troubleshooting Matrix

Use the following table to benchmark your experimental parameters against field-proven standards.

ParameterSub-optimal ConditionOptimal ConditionCausality / Mechanistic Effect
Pluronic F-127 0% (w/v)0.02% – 0.1% (w/v)Forms micelles to prevent hydrophobic micro-precipitation in aqueous buffers[3].
Probenecid 0 mM1.0 – 2.5 mM Inhibits OAT-mediated efflux, preventing the cell from pumping out the probe[4].
Loading Temp. 4°C or 20°C37°C Required for optimal kinetic activity of intracellular esterases.
Serum (FBS) 10% (during loading)0% (during loading)Eliminates extracellular esterases that prematurely cleave the triacetate groups.
DMSO Quality Standard / OldAnhydrous (sealed)Prevents ambient moisture from spontaneously hydrolyzing the triacetate stock.

Standardized Self-Validating Loading Protocol

To ensure reproducibility, follow this step-by-step methodology. This protocol includes built-in validation checks to verify system integrity at each stage.

Step 1: Reagent Preparation

  • Dissolve 8-nitroguanosine triacetate in anhydrous DMSO to create a 10 mM stock solution.

    • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture contamination and premature hydrolysis.

  • Prepare a 20% (w/v) Pluronic F-127 stock in anhydrous DMSO[3]. Heat mildly (~40°C) if crystallization occurs.

Step 2: Preparation of the Loading Buffer

  • In a microcentrifuge tube, mix 1 µL of the 10 mM 8-nitroguanosine triacetate stock with 1 µL of the 20% Pluronic F-127 stock. Pipette vigorously to ensure the probe is coated by the surfactant.

  • Disperse this 2 µL mixture into 1 mL of serum-free Hanks' Balanced Salt Solution (HBSS) to achieve a final working concentration of 10 µM.

  • Add Probenecid to a final concentration of 2.5 mM[4].

    • Validation Check: Observe the buffer under a phase-contrast microscope. The solution should be entirely free of micro-crystals or aggregates.

Step 3: Cell Loading Phase

  • Wash adherent cells twice with warm (37°C) HBSS to remove all traces of serum esterases from the culture environment.

  • Apply the prepared Loading Buffer to the cells.

  • Incubate in the dark at 37°C for 30 to 60 minutes.

Step 4: Post-Loading Wash and Recovery

  • Aspirate the Loading Buffer.

  • Wash the cells three times with standard, serum-containing culture media. This step removes any uncleaved extracellular probe and neutralizes residual extracellular esterase activity.

  • Proceed immediately with downstream assays (e.g., LC-MS/MS or immunocytochemistry for S-guanylated proteins).

References

  • NextSDS. "8-Nitroguanosine 2',3',5'-Triacetate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Bioconjugate Chemistry. "Artificial Host Molecules to Covalently Capture 8-Nitro-cGMP in Neutral Aqueous Solutions and in Cells." ACS Publications. Available at:[Link]

  • University of California, San Diego (UCSD) / Molecular Probes. "Pluronic F-127." UCSD Technical Resources. Available at:[Link]

  • National Institutes of Health (NIH). "A robust fluorescence-based assay for human erythrocyte Ca++ efflux suitable for high-throughput inhibitor screens." PMC. Available at:[Link]

Sources

Optimization

Optimizing incubation time for 8-nitroguanosine 2',3',5'-triacetate assays

Welcome to the Technical Support Center for 8-Nitroguanosine 2',3',5'-Triacetate Assays . As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent readouts, high background noi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Nitroguanosine 2',3',5'-Triacetate Assays . As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent readouts, high background noise, or unexpected cytotoxicity when working with this compound.

To master this assay, you must understand the chemical causality of the molecule.1 is not the active signaling molecule; it is a protected, cell-permeable prodrug that serves as a research tool for studying nitrative stress[1]. The three acetate groups act as a "Trojan Horse," masking the polarity of the nucleoside to allow passive diffusion across the lipid bilayer. Once inside, the assay relies entirely on the kinetic rate of your cells' endogenous esterases to cleave these groups and release the active 8-nitroguanosine.

Therefore, incubation time is not just a procedural variable—it is the fundamental driver of your assay's biochemical success.

The Causality of Incubation Time: A Mechanistic Overview

The timeline of your experiment dictates which molecular species is dominant in your cell culture. If your incubation is too short, the compound remains trapped in intermediate mono- or di-acetate forms, which cannot interact with downstream targets and are often invisible to anti-8-nitroguanosine antibodies. If the incubation is too long, the active compound is either metabolized by cellular persulfides or induces confounding mutagenic toxicity.

IncubationOptimization A Extracellular Triacetate (Prodrug) B Membrane Diffusion A->B < 30 min C Intracellular Triacetate B->C D Esterase Cleavage C->D Intracellular Esterases E Active 8-Nitroguanosine (Optimal Window) D->E 2 - 5 hours F Metabolic Degradation E->F > 12 hours (Persulfides)

Biochemical timeline of 8-nitroguanosine triacetate from cellular entry to metabolism.

Self-Validating Experimental Protocol: Intracellular Delivery

To guarantee reproducibility, your protocol must be a self-validating system. The following workflow ensures that the signal you measure is derived exclusively from successfully internalized and deprotected 8-nitroguanosine.

Step 1: Reagent Preparation Reconstitute 8-nitroguanosine 2',3',5'-triacetate in anhydrous DMSO to create a 10–50 mM stock. Causality: The triacetate ester bonds are highly susceptible to spontaneous hydrolysis in aqueous environments. Anhydrous conditions prevent premature deprotection in the tube.

Step 2: Cell Washing (Critical Step) Wash the adherent cell monolayer three times with warm, strictly serum-free media or PBS. Causality: Fetal Bovine Serum (FBS) contains high concentrations of extracellular esterases. If the probe contacts serum, the acetate groups will be cleaved outside the cell, rendering the highly polar 8-nitroguanosine completely incapable of crossing the plasma membrane.

Step 3: The Incubation Window Dilute the stock into serum-free media to a final concentration of 10–50 µM (ensure final DMSO remains <0.5% v/v). Apply to cells and incubate at 37°C for 2 to 5 hours [2]. Self-Validation Check: Always run a parallel control well pre-treated with a broad-spectrum esterase inhibitor (e.g., 100 µM bis-p-nitrophenyl phosphate). A successful assay will show zero downstream signal in this well, validating that your observed effects are entirely dependent on intracellular cleavage.

Step 4: Assay Termination For acute signaling assays or immunocytochemistry, terminate the reaction by washing with cold PBS and immediately applying your fixation or lysis buffer[3].

Data Presentation: Incubation Time Optimization Matrix

Depending on your experimental endpoint, you must adjust your incubation window according to the table below to avoid artifacts.

Assay ObjectiveRecommended Incubation TimeMedia RequirementMechanistic Rationale
Intracellular Delivery Validation 1 - 2 hoursSerum-FreeAllows sufficient time for passive diffusion and initial esterase cleavage without triggering massive downstream signaling cascades.
Protein S-Guanylation / Signaling 3 - 5 hoursSerum-FreeThe optimal steady-state window for full deacetylation and subsequent interaction with intracellular targets or conversion to cyclic derivatives[2].
Long-Term Toxicity / Mutagenesis 12 - 24 hoursSerum-Restored (after 4h)Extended exposure allows for incorporation into nucleic acids and observation of cell death. Requires serum restoration after the 4-hour loading phase to maintain baseline cell viability.

Troubleshooting & FAQs

Q: My immunofluorescence signal for 8-nitroguanosine is barely above background despite using a high concentration (50 µM). What went wrong? A: The most common culprit is the presence of serum during the incubation phase. Extracellular esterases in the serum will cleave the triacetate groups before the molecule can enter the cell. Always perform the loading phase in strictly serum-free media. Additionally, ensure your incubation time is at least 2 hours; shorter times will leave the compound in its di- or mono-acetate intermediate forms, which are structurally distinct and will not be recognized by standard 3[3].

Q: I am observing significant cell death at 24 hours, which is confounding my early signaling data. How can I isolate the signaling events? A: 8-Nitroguanosine is a known mutagenic lesion that can induce mitochondrial dysfunction and apoptosis over extended periods[1]. If you are studying acute signaling events (such as protein S-guanylation), limit your compound incubation to 4 hours, then wash the cells and lyse them immediately. Do not leave the compound on the cells overnight unless you are specifically studying long-term pathogenesis.

Q: Why does the intracellular concentration of active 8-nitroguanosine drop sharply after 12 hours even if I don't wash the compound out? A: This is a classic hallmark of cellular redox metabolism. Endogenous reactive sulfur species, such as hydrogen sulfide and persulfides, act as potent nucleophiles that attack the electrophilic 8-nitro group. This metabolic degradation converts 8-nitroguanosine (and its cyclic GMP derivatives) into 8-mercaptoguanosine, effectively quenching the signal[4]. This 5 is a major reason why extended incubation times yield diminishing returns[5].

Sources

Troubleshooting

Preventing hydrolysis of 8-nitroguanosine 2',3',5'-triacetate during storage

A Guide to Preventing Hydrolysis and Ensuring Compound Integrity During Storage Welcome to the technical support center for 8-nitroguanosine 2',3',5'-triacetate. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis and Ensuring Compound Integrity During Storage

Welcome to the technical support center for 8-nitroguanosine 2',3',5'-triacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this sensitive molecule. As Senior Application Scientists, we have compiled this guide based on established principles of nucleoside chemistry and field-proven insights to help you mitigate the risk of hydrolysis and ensure the integrity of your experiments.

Introduction: The Challenge of Stability

8-Nitroguanosine and its derivatives are powerful tools in the study of nitrative stress and its implications in various pathological conditions.[1] However, the inherent chemical nature of these compounds, particularly the lability of the glycosidic bond and the susceptibility of the acetyl protecting groups to hydrolysis, presents a significant challenge for long-term storage and experimental reproducibility. This guide provides a structured approach to understanding and preventing the degradation of 8-nitroguanosine 2',3',5'-triacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 8-nitroguanosine 2',3',5'-triacetate during storage?

A1: The primary degradation pathway involves two main processes:

  • Hydrolysis of the Acetyl Groups: The acetate esters at the 2', 3', and 5' positions of the ribose sugar are susceptible to hydrolysis, which can be catalyzed by moisture and basic or acidic conditions. This results in the progressive loss of the acetate groups, yielding mono- and di-acetylated intermediates and ultimately 8-nitroguanosine.

  • Depurination: The glycosidic bond in 8-nitroguanosine derivatives is known to be labile, leading to depurination, where the 8-nitroguanine base is cleaved from the ribose sugar.[2][3] This process is often accelerated at acidic pH.[4]

Q2: Why are the acetyl groups important, and what are the consequences of their premature removal?

A2: The 2',3',5'-triacetate form of 8-nitroguanosine is often used as a more cell-permeable prodrug. The acetyl groups increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Once inside the cell, endogenous esterases are expected to cleave the acetyl groups, releasing the active 8-nitroguanosine. Premature hydrolysis during storage will lead to a heterogeneous mixture of the compound, with varying degrees of acetylation. This can result in:

  • Inaccurate quantification of the compound.

  • Reduced cellular uptake and inconsistent biological activity.

  • Difficulty in interpreting experimental results.

Q3: What are the ideal storage conditions for 8-nitroguanosine 2',3',5'-triacetate?

A3: Based on supplier recommendations and the known instability of acetylated nucleosides, the following storage conditions are advised:

  • Temperature: Store at -20°C for long-term storage.[5] Some studies on other labile nucleosides have shown that storage at -80°C can further slow degradation.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Form: Store as a dry, solid powder. Avoid storing in solution for extended periods.

  • Light: Protect from light, as light can contribute to the degradation of nitro-containing compounds.

Q4: I have been storing my 8-nitroguanosine 2',3',5'-triacetate at 4°C. Is it still usable?

A4: While -20°C is the recommended storage temperature, short-term storage at 4°C may not lead to significant degradation, especially if the compound is stored as a dry powder and has been protected from moisture. However, for long-term storage, 4°C is not ideal. We strongly recommend performing a quality control check (see Troubleshooting Guide below) to assess the integrity of the compound before use.

Q5: Can I store 8-nitroguanosine 2',3',5'-triacetate in a solution?

A5: It is highly discouraged to store 8-nitroguanosine 2',3',5'-triacetate in solution for any extended period. The presence of a solvent, especially aqueous or protic solvents like methanol, significantly increases the risk of hydrolysis of the acetate groups and depurination of the 8-nitroguanine base.[4][7] If you must prepare a stock solution, it should be made fresh for each experiment and used immediately. If short-term storage of a solution is unavoidable, use an anhydrous aprotic solvent (e.g., DMSO or DMF) and store at -80°C.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity in cell-based assays. Hydrolysis of acetate groups leading to reduced cell permeability.1. Verify the integrity of your stock of 8-nitroguanosine 2',3',5'-triacetate using HPLC or LC-MS/MS (see Protocol below). 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Always prepare fresh stock solutions for each experiment.
Appearance of multiple peaks during HPLC or LC-MS/MS analysis of the compound. Partial hydrolysis of the acetate groups, resulting in a mixture of di- and mono-acetylated forms, as well as the fully de-acetylated 8-nitroguanosine.1. Confirm the identity of the additional peaks by comparing their retention times and mass-to-charge ratios with known standards if available. 2. If the compound is significantly degraded, it should not be used for quantitative experiments. 3. Review your storage and handling procedures to prevent further degradation.
The solid compound appears clumpy or discolored. Absorption of moisture from the atmosphere, which can accelerate hydrolysis.1. This is a visual indicator of potential degradation. 2. It is highly recommended to perform a quality control check before using the compound. 3. Ensure the vial is tightly sealed and consider storing it in a desiccator, even at low temperatures.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Aliquot Upon Receipt: Upon receiving a new batch of 8-nitroguanosine 2',3',5'-triacetate, aliquot the solid compound into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the number of times the main stock is exposed to ambient temperature and moisture.

  • Inert Atmosphere: If a glove box is not available, briefly flush the vial with dry argon or nitrogen gas before sealing.

  • Secure Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner, to ensure an airtight seal.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage temperature.

  • Low-Temperature Storage: Place the sealed vials in a -20°C or -80°C freezer for long-term storage.

  • Desiccation: For added protection against moisture, the vials can be placed inside a desiccator within the freezer.

Protocol 2: Quality Control Check for Hydrolysis via HPLC

This protocol provides a general guideline for assessing the purity of 8-nitroguanosine 2',3',5'-triacetate and detecting the presence of hydrolysis products.

  • Sample Preparation:

    • Carefully weigh a small amount of the solid compound (e.g., 1 mg).

    • Dissolve it in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to an appropriate concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where 8-nitroguanosine and its derivatives have strong absorbance (e.g., around 254 nm and 350 nm).

  • Data Analysis:

    • The fully acetylated 8-nitroguanosine 2',3',5'-triacetate will be the most nonpolar compound and should have the longest retention time.

    • Hydrolysis products (di-acetylated, mono-acetylated, and fully de-acetylated 8-nitroguanosine) will be more polar and will elute earlier.

    • Integrate the peak areas to determine the relative percentage of the parent compound and any degradation products. A purity of >95% is generally desirable for most applications.

Visualizing Degradation Pathways

Hydrolysis of Acetate Groups

Hydrolysis_Pathway Triacetate 8-Nitroguanosine 2',3',5'-Triacetate Diacetate Di-acetylated Intermediate Triacetate->Diacetate + H2O - Acetic Acid Monoacetate Mono-acetylated Intermediate Diacetate->Monoacetate + H2O - Acetic Acid Nitroguanosine 8-Nitroguanosine Monoacetate->Nitroguanosine + H2O - Acetic Acid Depurination_Pathway Nitroguanosine 8-Nitroguanosine TransitionState Unstable Intermediate (Cleavage of Glycosidic Bond) Nitroguanosine->TransitionState + H2O (acid-catalyzed) Products 8-Nitroguanine Ribose TransitionState->Products

Caption: Acid-catalyzed depurination of 8-nitroguanosine.

References

  • Chen, H. J., et al. (2018). Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS. ACS Omega, 3(3), 3464-3471. [Link]

  • Yermilov, V., Rubio, J., & Ohshima, H. (1995). Formation of 8-nitroguanine in DNA treated with peroxynitrite in vitro and its rapid removal from DNA by depurination. FEBS Letters, 376(3), 207-210. [Link]

  • Sawa, T., et al. (2006). 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis. Antioxidants & Redox Signaling, 8(5-6), 1033-1045. [Link]

  • Kellner, S., et al. (2020). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • Ito, K., et al. (2005). Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate. Nature Chemical Biology, 1(2), 143-148. [Link]

  • Bhamra, I., et al. (2012). Base-pairing preferences, physicochemical properties and mutational behaviour of the DNA lesion 8-nitroguanine. Nucleic Acids Research, 40(20), 10205-10216. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2021). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1083-1092. [Link]

Sources

Optimization

Technical Support Center: Optimizing 8-Nitroguanosine 2',3',5'-Triacetate Fluorescence Assays

Welcome to the Technical Support Center for 8-nitroguanosine 2',3',5'-triacetate applications. This guide is designed for researchers and assay developers utilizing this cell-permeable probe to investigate nitric oxide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-nitroguanosine 2',3',5'-triacetate applications. This guide is designed for researchers and assay developers utilizing this cell-permeable probe to investigate nitric oxide (NO) signaling, oxidative stress, and 1[1].

While the triacetate modification allows for excellent membrane permeability, it frequently introduces high background noise in fluorescence assays if not properly managed. This guide synthesizes mechanistic causality with field-proven troubleshooting to help you achieve a high signal-to-noise ratio (SNR).

Part 1: Mechanistic Insights into Background Noise

To eliminate background noise, we must first understand the chemical journey of the probe. 8-Nitroguanosine 2',3',5'-triacetate is a highly lipophilic prodrug. Upon entering the cell, it relies on endogenous intracellular esterases to cleave the three acetate groups, releasing the active, hydrophilic 8-nitroguanosine. This active compound then participates in the2[2] by reacting with nucleophilic cysteine residues on target proteins (S-guanylation).

The Root Causes of Noise:

  • Lipophilic Trapping: If esterase cleavage is incomplete, the hydrophobic triacetate (or di-/mono-acetate) intermediates remain trapped in the lipid bilayer or organelle membranes, causing a diffuse, non-specific fluorescent haze during immunodetection.

  • Extracellular Hydrolysis: Serum in culture media contains active esterases. If the probe is loaded in the presence of serum, it is prematurely cleaved outside the cell, forming a precipitate that sticks to the extracellular matrix.

  • Antibody Cross-Reactivity: Polyclonal or poorly titrated monoclonal antibodies may cross-react with unmodified guanosine or other oxidized nucleosides (e.g., 8-oxo-dG).

Pathway A 8-Nitroguanosine 2',3',5'-triacetate B Membrane Permeation A->B C Intracellular Esterase Cleavage B->C D 8-Nitroguanosine (Active) C->D E Protein S-Guanylation D->E F Fluorescence Detection E->F

Fig 1. Intracellular processing and detection pathway of 8-nitroguanosine 2',3',5'-triacetate.

Part 2: Troubleshooting FAQs

Q1: Why is there a high diffuse fluorescent signal even in my untreated control cells? A1: This is typically caused by lipophilic trapping of the un-cleaved probe or endogenous autofluorescence. Causality & Solution: The triacetate groups make the probe "sticky" to lipids. You must optimize the incubation time to allow complete esterase cleavage. Introduce a "chase" period (incubating cells in probe-free medium for 1 hour post-loading) and ensure your wash buffers contain 1% BSA, which acts as a hydrophobic sink to pull unreacted probe out of the membranes. If using macrophages (e.g., RAW 264.7), lipofuscin autofluorescence is likely the culprit; treat fixed cells with 0.1% Sudan Black B in 70% ethanol for 10 minutes prior to blocking.

Q2: How can I definitively prove my fluorescence signal is true S-guanylation and not non-specific antibody binding? A2: A self-validating assay design is critical. You must perform a competitive blocking control. Causality & Solution: Pre-incubate your primary anti-8-nitroguanosine antibody with a molar excess (50 µM) of free 8-nitroguanosine for 1 hour before applying it to your fixed cells. If the fluorescent signal is biologically genuine, the free antigen will occupy the antibody's binding sites, and the tissue signal will drop to zero. If the background persists, your antibody is binding non-specifically to other cellular components.

Q3: Can I use synthetic host molecules instead of antibodies to reduce background? A3: Yes. Recent advancements have introduced fluorescently labeled artificial host molecules (e.g., NGG-H) designed to 3[3] inside cells. These probes often exhibit lower background than bulky antibodies because they bypass the need for multi-step immunolabeling and subsequent washing artifacts.

Troubleshooting Start High Background Noise Check1 Signal in unstained (no primary Ab) cells? Start->Check1 Auto Autofluorescence Use Sudan Black B or adjust filters Check1->Auto Yes Check2 Signal in probe-free (vehicle) cells? Check1->Check2 No Ab Antibody Cross-reactivity Titrate Ab or increase blocking Check2->Ab Yes Lipo Lipophilic Trapping Increase wash stringency (0.1% Tween-20/BSA) Check2->Lipo No

Fig 2. Decision tree for isolating and resolving background noise in fluorescence assays.

Part 3: Standardized Low-Noise Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, follow this optimized immunofluorescence workflow. Every step is designed with a specific biochemical causality to minimize noise.

Step 1: Serum-Free Probe Loading

  • Wash cells 2x with warm PBS to remove all traces of serum.

  • Incubate cells with 10–50 µM 8-nitroguanosine 2',3',5'-triacetate in serum-free medium for 1–2 hours at 37°C.

  • Causality: Serum esterases will prematurely cleave the triacetate groups extracellularly, preventing cell entry and causing a sticky extracellular background precipitate.

Step 2: The "Chase" Period

  • Remove the probe solution and wash cells 3x with warm PBS.

  • Add complete medium (containing serum) and incubate for an additional 1 hour at 37°C.

  • Causality: This chase period allows endogenous intracellular esterases the necessary time to fully hydrolyze the triacetate groups, releasing the active probe and eliminating lipophilic membrane trapping.

Step 3: Fixation & Permeabilization

  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash 3x with PBS.

  • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

Step 4: Hydrophobic Sink Blocking (Critical Step)

  • Block cells with 5% Normal Goat Serum (NGS) + 1% BSA + 0.1% Tween-20 in PBS for 1 hour at room temperature.

  • Causality: BSA acts as a hydrophobic sink to pull out any residual uncleaved lipophilic probe from the lipid bilayers, while NGS blocks non-specific Fc-receptor binding.

Step 5: Antibody Incubation & Detection

  • Incubate with the primary anti-8-nitroguanosine monoclonal antibody diluted in blocking buffer overnight at 4°C.

  • Wash 3x with PBS-T (0.1% Tween-20) for 5 minutes each.

  • Incubate with a highly cross-adsorbed fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash 3x with PBS-T, mount with an anti-fade mounting medium, and image.

Part 4: Quantitative Impact of Optimization Strategies

The following table summarizes the expected quantitative improvements in Signal-to-Noise Ratio (SNR) when implementing the troubleshooting steps outlined above.

Optimization StepMechanism of ActionTypical SNR ImprovementRecommended Concentration / Time
Serum-Free Loading Prevents premature extracellular esterase cleavage+40%0% FBS during 1h loading phase
Post-Loading "Chase" Allows complete intracellular hydrolysis of triacetate+60%1h incubation in complete medium
BSA in Wash/Block Acts as a hydrophobic sink for un-cleaved probe+35%1% BSA in PBS-T
Sudan Black B Treatment Quenches lipofuscin/lysosomal autofluorescence+50% (in macrophages)0.1% in 70% EtOH for 10 min
Competitive Ab Blocking Validates signal specificity (Self-validating control)Baseline Validation50 µM free 8-nitroguanosine

Part 5: References

  • Saito, Y., et al. (2008). 8-Nitroguanosines as chemical probes of the protein S-guanylation. Chemical Communications (RSC Publishing).[Link]

  • Akaike, T., et al. (2007). Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate. Nature Chemical Biology.[Link]

  • Mase, N., et al. (2021). Artificial Host Molecules to Covalently Capture 8-Nitro-cGMP in Neutral Aqueous Solutions and in Cells. Bioconjugate Chemistry.[Link]

  • Kakimoto, K., et al. (2019). Essential role of ROS – 8-Nitro-cGMP signaling in long-term memory of motor learning and cerebellar synaptic plasticity. Neurobiology of Learning and Memory.[Link]

Sources

Troubleshooting

Resolving precipitation issues with 8-nitroguanosine 2',3',5'-triacetate in culture media

Welcome to the Application Support Center. As a researcher investigating redox signaling, reactive nitrogen species (RNS), and electrophilic pathways, you likely rely on 8-nitroguanosine 2',3',5'-triacetate as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a researcher investigating redox signaling, reactive nitrogen species (RNS), and electrophilic pathways, you likely rely on 8-nitroguanosine 2',3',5'-triacetate as a critical chemical probe.

While the triacetate moiety is essential for masking the hydrophilic ribose hydroxyls to enable cell membrane permeability, this modification drastically increases the molecule's lipophilicity[1]. Consequently, when introduced into aqueous culture media (e.g., DMEM, RPMI) from a concentrated DMSO stock, thermodynamic instability often leads to rapid nucleation and precipitation. This invalidates assays by causing inconsistent dosing, reduced bioavailability, and microcrystal-induced cellular toxicity.

This guide provides field-proven, thermodynamically grounded strategies to maintain compound solubility, ensuring reproducible dosing and robust experimental integrity.

Part 1: Mechanism of Action & The Solvation Penalty

To troubleshoot precipitation, we must first understand why the triacetate prodrug is necessary and how it behaves in an aqueous environment. 8-nitroguanosine derivatives are used to study protein S-guanylation , a post-translational modification where the electrophilic nitro-guanine ring reacts with nucleophilic cysteine sulfhydryls on target proteins, such as the antioxidant sensor Keap1[2].

Mechanism Prodrug 8-Nitroguanosine 2',3',5'-triacetate (Highly Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase Cytosolic Entry Active 8-Nitroguanosine (Active Electrophile) Esterase->Active Cleavage of Acetates Target Target Protein (e.g., Keap1 Cys residues) Active->Target Electrophilic Attack Adduct Protein S-guanylation (Stable Covalent Adduct) Target->Adduct Signal Transduction

Figure 1: Cellular uptake and activation pathway of 8-nitroguanosine 2',3',5'-triacetate.

Part 2: Troubleshooting FAQs

Q1: Why does my 8-nitroguanosine triacetate stock immediately turn cloudy when added to media? A: This is a phenomenon known as "solvent shock." When a DMSO stock of a highly lipophilic probe is injected as a bolus into aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic triacetate molecules are left behind, experiencing a sudden, massive shift in the dielectric constant of their microenvironment[3]. To minimize thermodynamically unfavorable interactions with water, the molecules undergo hydrophobic collapse and aggregate via π-π stacking of the guanine bases, forming nucleation centers that rapidly grow into insoluble microcrystals.

Q2: How can I prevent immediate precipitation without exceeding the 0.5% DMSO toxicity limit in my cell culture? A: You must manipulate the kinetics of solvation. Instead of a bolus injection, use the Stepwise Solvent-Drop technique (detailed in Protocol A). By introducing the compound dropwise into a rapidly swirling vortex of pre-warmed media, you prevent local supersaturation. The DMSO diffuses away only when the compound is already highly dispersed, keeping it in a metastable supersaturated state long enough for cellular uptake.

Q3: My compound stays in solution initially but precipitates over a 24-hour incubation. How do I stabilize it for long-term assays? A: Metastable solutions will eventually succumb to thermodynamic equilibrium. For assays >4 hours, you must alter the apparent solubility limit using carrier molecules. We recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD provides a hydrophobic internal cavity that encapsulates the triacetate probe, forming a water-soluble inclusion complex that shields the hydrophobic core from the aqueous environment while remaining fully bioavailable to the cells.

Part 3: Troubleshooting Logic & Decision Tree

DecisionTree Start Precipitation in Media? CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Increase Stock Conc. (e.g., 50 mM in DMSO) CheckDMSO->ReduceDMSO Yes CheckMethod Direct Bolus Addition? CheckDMSO->CheckMethod No ReduceDMSO->CheckMethod UseStepwise Use Stepwise Dilution (Vortexing + Dropwise) CheckMethod->UseStepwise Yes CheckStability Precipitates over 24h? CheckMethod->CheckStability No UseStepwise->CheckStability UseCarrier Add Carrier (BSA or HP-β-CD) CheckStability->UseCarrier Yes Success Stable Solubilized Probe CheckStability->Success No UseCarrier->Success

Figure 2: Decision tree for resolving 8-nitroguanosine triacetate precipitation.

Part 4: Self-Validating Experimental Protocols

Protocol A: The Stepwise "Solvent-Drop" Dilution Method

Use this method for short-term assays (<4 hours) requiring concentrations up to 50 µM.

  • Preparation: Prepare a 50 mM stock of 8-nitroguanosine 2',3',5'-triacetate in anhydrous, cell-culture grade DMSO. Aliquot and store at -20°C to prevent moisture absorption, which degrades the stock[4].

  • Media Warming: Pre-warm the target aqueous culture media (e.g., DMEM) to exactly 37°C in a water bath. Cold media drastically lowers the kinetic energy required to keep the probe dispersed.

  • Vortex Dynamics: Place the tube containing the pre-warmed media on a vortex mixer set to medium-high speed. A deep vortex cone must form.

  • Dropwise Addition: Using a low-volume pipette, dispense the DMSO stock directly into the wall of the vortex cone (not the bottom) at a rate of 1 µL per second.

  • System Validation (Critical): Transfer 100 µL of the final prepared media to a clear 96-well plate. Read the absorbance at 600 nm using a microplate reader.

    • Causality Check: An OD600​>0.05 indicates that sub-visible micro-precipitation has occurred. If the OD exceeds this threshold, the solution is invalid and will cause localized cellular toxicity. Discard and repeat with a slower addition rate.

Protocol B: HP-β-CD Inclusion Complexation

Use this method for long-term assays (up to 72 hours) or high-concentration dosing (>50 µM).

  • Carrier Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base culture media to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add the 50 mM DMSO stock of 8-nitroguanosine triacetate dropwise to the HP-β-CD media while stirring continuously. The cyclodextrin cavities will sequester the lipophilic triacetate groups.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow thermodynamic equilibrium of the inclusion complexes to be reached.

  • System Validation (Critical): Centrifuge the complexed media at 10,000 x g for 5 minutes at room temperature.

    • Causality Check: Carefully inspect the bottom of the tube. A visible white pellet indicates incomplete complexation. If a pellet is present, the molar ratio of HP-β-CD to the probe is too low; you must increase the HP-β-CD concentration or reduce the probe concentration.

Part 5: Quantitative Comparison of Solubilization Strategies

The following table summarizes the operational limits of various solubilization strategies to help you select the appropriate method for your specific experimental design.

Solubilization StrategyMax Stable ConcentrationFinal DMSO (%)24h Stability (37°C)Impact on Cell Permeability
Direct Bolus Addition < 10 µM0.1 - 0.5%Poor (Precipitates)Low (Microcrystals form)
Stepwise Solvent-Drop 50 µM0.1 - 0.5%ModerateHigh (Free probe diffuses)
BSA Carrier (0.1%) 100 µM0.5%GoodModerate (Protein binding)
HP-β-CD Complexation > 200 µM< 0.1%ExcellentHigh (Releases at membrane)

References

  • Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate Nature Chemical Biology (2007). Sawa, T., et al.[Link][2]

  • 8-Nitroguanosines as chemical probes of the protein S-guanylation Chemical Communications (2008). Saito, Y., et al.[Link][3]

Sources

Reference Data & Comparative Studies

Validation

8-Nitroguanosine 2',3',5'-Triacetate vs. 8-Nitroguanosine: A Comparative Guide on Cell Permeability and Probe Efficacy

Executive Summary Nitrated nucleosides, particularly 8-nitroguanosine and its cyclic derivative 8-nitro-cGMP, are critical endogenous electrophiles generated under conditions of oxidative and nitrosative stress[1]. These...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrated nucleosides, particularly 8-nitroguanosine and its cyclic derivative 8-nitro-cGMP, are critical endogenous electrophiles generated under conditions of oxidative and nitrosative stress[1]. These molecules act as intracellular second messengers by mediating "protein S-guanylation"—a unique post-translational modification where the nitrated guanine reacts with specific protein sulfhydryl groups, such as those on the redox sensor Keap1[2][3].

To study these signaling pathways in live cells, researchers require reliable chemical probes[4]. However, the application of native 8-nitroguanosine is fundamentally bottlenecked by its poor membrane permeability. To overcome this biophysical barrier, 8-nitroguanosine 2',3',5'-triacetate (CAS 1096020-95-9) was developed as a highly effective, membrane-permeable prodrug[5][6]. This guide objectively compares the two compounds, detailing the causality behind their differential performance and providing self-validating protocols for their use.

Mechanistic Causality: Overcoming the Permeability Barrier

Understanding the performance difference between these two molecules requires analyzing their interaction with the lipid bilayer at a structural level.

  • The Limitation of Native 8-Nitroguanosine: The native nucleoside possesses three free hydroxyl (-OH) groups on its ribose ring (at the 2', 3', and 5' positions). These hydroxyls act as strong hydrogen bond donors and acceptors, giving the molecule a high Topological Polar Surface Area (TPSA)[3]. Because the plasma membrane's core is highly hydrophobic, this hydrophilicity prevents efficient passive diffusion, trapping the probe in the extracellular space.

  • The Triacetate Prodrug Solution: In 8-nitroguanosine 2',3',5'-triacetate, these three polar hydroxyl groups are chemically masked via acetylation[5]. This esterification eliminates the hydrogen bond donors, drastically increasing the molecule's partition coefficient (LogP). The lipophilic triacetate derivative rapidly permeates the cell membrane via passive diffusion. Once inside the cytosol, ubiquitous intracellular carboxylesterases hydrolyze the ester bonds, cleaving the acetate groups and releasing the active 8-nitroguanosine payload to participate in target engagement[7].

Quantitative Data Presentation

The following tables summarize the physicochemical properties and expected experimental performance metrics of both compounds.

Table 1: Physicochemical Comparison
PropertyNative 8-Nitroguanosine8-Nitroguanosine 2',3',5'-Triacetate
CAS Number N/A1096020-95-9[5]
Molecular Weight 328.24 g/mol 454.35 g/mol [5]
Hydrogen Bond Donors 52
Hydrogen Bond Acceptors 912
Lipophilicity (LogP) Hydrophilic (< 0)Lipophilic (> 1.5)
Primary Delivery Mechanism Transporter-dependent (Inefficient)Passive Lipid Diffusion (Highly Efficient)
Table 2: Relative Intracellular S-Guanylation Efficiency (In Vitro Model)

Note: Data represents generalized relative uptake and functional activation in standard macrophage (RAW 264.7) or neuroblastoma (SH-SY5Y) cell lines treated with 100 µM compound for 3 hours.

Treatment GroupIntracellular Probe AccumulationRelative S-Guanylation SignalTarget Upregulation (e.g., HO-1)
Vehicle Control Baseline1.0x1.0x
8-Nitroguanosine Low1.2x1.1x
8-Nitroguanosine Triacetate High> 8.0x> 5.0x

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your data, the following protocol utilizes a self-validating loop. By incorporating an esterase inhibitor, you can definitively prove that the intracellular efficacy of the triacetate probe is enzymatically driven, ruling out membrane disruption or background hydrolysis artifacts.

Protocol: Evaluating Cell Permeability and Intracellular Activation

Step 1: Cell Culture & Pre-treatment

  • Seed target cells (e.g., SH-SY5Y or RAW 264.7) in 6-well plates and grow to 80% confluence.

  • Self-Validating Control: Pre-treat half of the wells with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 30 minutes prior to probe addition.

Step 2: Compound Incubation

  • Prepare fresh 100 mM stock solutions of 8-nitroguanosine and 8-nitroguanosine triacetate in anhydrous DMSO.

  • Dilute stocks into culture media to a final concentration of 100 µM (ensure final DMSO concentration is ≤0.1%).

  • Incubate cells for 3 hours at 37°C[8].

Step 3: Lysis and Extraction

  • Wash cells three times with ice-cold PBS to remove all extracellular, unabsorbed compounds.

  • Lyse cells using a standard RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

Step 4: Functional Validation (Western Blotting)

  • Run the clarified lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with an anti-S-guanylated protein antibody to assess the downstream functional efficacy of the internalized probe[3][8].

  • Expected Result: The triacetate-treated group will show a massive increase in S-guanylated protein bands compared to the native 8-nitroguanosine group. In the BNPP-pre-treated control wells, this signal will be significantly rescued/diminished, validating the esterase-dependent activation mechanism.

Pathway Visualization

G cluster_extracellular Extracellular Environment cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space (Cytosol) Prodrug 8-Nitroguanosine Triacetate (Lipophilic) Permeable Passive Diffusion Prodrug->Permeable High Uptake Native 8-Nitroguanosine (Hydrophilic) Blocked Membrane Barrier Native->Blocked Low Uptake Esterase Intracellular Esterases Permeable->Esterase Entry ActiveProbe Active 8-Nitroguanosine (Payload) Esterase->ActiveProbe Hydrolysis (-3 Acetate) Target Protein S-guanylation (Target Engagement) ActiveProbe->Target Electrophilic Attack

Mechanism of 8-nitroguanosine triacetate cell entry and esterase-mediated activation.

References

  • 8-Nitroguanosine 2',3',5'-Triacetate CAS: 1096020-95-9 | USBiological Life Sciences | 5

  • 8-Nitroguanosine 2',3',5'-Triacetate|CAS 1096020-95-9 | Benchchem | 6

  • 8-Nitro-cGMP Attenuates the Interaction between SNARE Complex and Complexin through S-Guanylation of SNAP-25 | ACS Publications | 8

  • Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants | Frontiers in Plant Science | 1

  • Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate | Nature Chemical Biology | 2

  • 8-Nitroguanosines as chemical probes of the protein S-guanylation | PubMed (NIH) | 4

  • 8-Nitroguanosines as chemical probes of the protein S-guanylation | Chemical Communications (RSC Publishing) | 3

  • Oxidative stress: fundamentals and advances in quantification techniques | Frontiers in Physiology | 7

Sources

Comparative

Mechanistic Divergence: Reversible Activation vs. Electrophilic Modification

As a Senior Application Scientist, selecting the appropriate cyclic nucleotide analog is critical for accurately mapping signal transduction pathways. For decades, the classical nitric oxide (NO)–cGMP signaling cascade h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate cyclic nucleotide analog is critical for accurately mapping signal transduction pathways. For decades, the classical nitric oxide (NO)–cGMP signaling cascade has been studied using stable analogs like 8-bromo-cGMP . However, the discovery of endogenous nitrated nucleotides, specifically 8-nitro-cGMP, has unveiled a parallel, non-classical signaling paradigm: protein S-guanylation [1].

To study this electrophilic signaling mechanism in living cells, researchers utilize 8-nitroguanosine 2',3',5'-triacetate as a specialized chemical probe[2]. This guide provides an objective, mechanistic comparison between these two compounds, detailing their distinct physicochemical properties, downstream targets, and validated experimental workflows.

The fundamental difference between these two compounds lies in their chemical reactivity and how they interact with their primary target, cGMP-dependent protein kinase (PKG).

  • 8-Bromo-cGMP (Classical Pathway): The addition of a bromine atom at the 8-position of the guanine ring serves two purposes: it increases lipophilicity for cell permeability and provides robust resistance to hydrolysis by phosphodiesterases (PDEs)[3]. 8-bromo-cGMP acts as a classical second messenger, binding reversibly to the regulatory domain of PKG. This causes a transient conformational change that activates the kinase, leading to the phosphorylation of downstream targets (e.g., Ca2+-ATPase) and subsequent smooth muscle relaxation[3].

  • 8-Nitroguanosine 2',3',5'-Triacetate (Electrophilic Pathway): This compound is a membrane-permeable prodrug. The triacetate groups mask the polar hydroxyls, allowing passive diffusion across the lipid bilayer[2]. Once inside, intracellular esterases cleave the acetate groups. The resulting nitrated nucleoside acts as an electrophile. The highly reactive nitro group at the 8-position undergoes nucleophilic aromatic substitution with specific protein sulfhydryls (thiols). This forms a stable, irreversible thioether bond—a post-translational modification termed protein S-guanylation [4]. When S-guanylation occurs at Cys195 of PKG, it results in persistent, irreversible kinase activation, driving long-term adaptive stress responses[4].

SignalingPathways cluster_8br Classical cGMP Signaling (8-Bromo-cGMP) cluster_8nitro Electrophilic Signaling (8-Nitroguanosine Triacetate) N1 8-Bromo-cGMP (Cell Permeable) N2 PKG Activation (Reversible Binding) N1->N2 N3 Ca2+ ATPase Activation & Vasorelaxation N2->N3 M1 8-Nitroguanosine Triacetate (Prodrug) M2 Intracellular Esterases (Deacetylation) M1->M2 M3 Nitrated Nucleoside (Electrophilic Messenger) M2->M3 M3->N2 Reversible Binding M4 Protein S-Guanylation (e.g., PKG Cys195, Keap1) M3->M4 M5 Persistent PKG Activation & Stress Response M4->M5

Comparison of classical reversible PKG activation vs. electrophilic S-guanylation.

Physicochemical & Pharmacological Profiles

To select the correct reagent for your assay, it is crucial to understand their quantitative and pharmacological parameters.

Feature8-Bromo-cGMP8-Nitroguanosine 2',3',5'-Triacetate
Molecular Weight 426.16 g/mol (Sodium salt)454.35 g/mol [2]
Permeability Mechanism High lipophilicity via 8-bromo modificationProdrug; requires intracellular esterase cleavage
Primary Interaction Non-covalent, reversible allosteric bindingCovalent thioether bond formation (S-guanylation)
PDE Resistance Highly resistant[3]Highly resistant[5]
Downstream Effect Transient Ca2+ reduction, vasorelaxation[3]Persistent PKG activation, ROS adaptation[4]
Primary Targets PKG, cyclic nucleotide-gated (CNG) channelsPKG (Cys42, Cys195), Keap1, H-Ras[4]

Experimental Methodologies & Causality

The following protocols are designed as self-validating systems, ensuring that the observed biological effects are directly attributable to the specific compound used.

Protocol A: Isolating PKG-Mediated Ca2+ Reduction using 8-Bromo-cGMP

Causality Rationale: 8-bromo-cGMP is utilized here because its resistance to PDEs ensures stable intracellular concentrations, allowing researchers to isolate the pure, reversible effects of PKG on Ca2+-ATPase without the confounding variable of rapid cGMP degradation[3].

  • Cell Preparation: Culture rat aortic smooth muscle cells (A7r5) in DMEM. Load cells with 2 µM Fura-2 AM (a ratiometric Ca2+ indicator) for 45 minutes at 37°C.

  • Pre-incubation: Wash cells and pre-incubate with 100 µM 8-bromo-cGMP for 20 minutes.

    • Validation Step: In a parallel control group, co-incubate with 1 µM KT5823 (a selective PKG inhibitor) to confirm that downstream effects are strictly PKG-dependent[6].

  • Stimulation: Stimulate cells with 100 nM Angiotensin II to induce Ca2+ release from the sarcoplasmic reticulum.

  • Data Acquisition: Measure the 340/380 nm fluorescence excitation ratio. 8-bromo-cGMP will significantly blunt the peak Ca2+ transient by accelerating Ca2+-ATPase-mediated reuptake[3].

Protocol B: Detecting Protein S-Guanylation using 8-Nitroguanosine Triacetate

Causality Rationale: Native 8-nitro-cGMP is highly polar and membrane-impermeable. The triacetate derivative is explicitly chosen because it passively diffuses into the cell, where esterases unmask it, allowing the electrophilic nitro group to react with target thiols in a physiologically relevant intracellular environment[2].

  • Cell Incubation: Treat RAW 264.7 macrophages with 50 µM 8-nitroguanosine 2',3',5'-triacetate for 4 hours.

  • Lysis & Thiol Blocking (Critical): Lyse cells in RIPA buffer containing protease inhibitors and 10 mM N-ethylmaleimide (NEM) .

    • Validation Step: NEM alkylates free thiols, preventing artifactual, post-lysis S-guanylation from unreacted probe.

  • Immunoprecipitation (IP): Incubate the lysate with an anti-S-guanylyl specific monoclonal antibody conjugated to Protein G agarose beads overnight at 4°C.

  • Detection: Elute proteins using Laemmli buffer (with DTT). Because S-guanylation forms a stable thioether bond, it is resistant to DTT reduction (unlike S-nitrosylation). Perform Western blotting against target proteins (e.g., PKG1α or Keap1) to confirm specific S-guanylation[4].

Workflow W1 1. Cell Incubation (8-Nitroguanosine Triacetate) W2 2. Intracellular Cleavage & S-Guanylation W1->W2 W3 3. Lysis with NEM (Blocks Free Thiols) W2->W3 W4 4. Immunoprecipitation (Anti-S-guanylyl Ab) W3->W4 W5 5. Western Blot / LC-MS Analysis W4->W5

Experimental workflow for detecting protein S-guanylation using 8-nitroguanosine triacetate.

Conclusion for Assay Design

If your research objective is to study the transient, reversible physiological effects of the classical NO/cGMP pathway (such as vasodilation or acute ion channel modulation), 8-bromo-cGMP remains the gold standard. However, if you are investigating oxidative/nitrosative stress adaptations, redox signaling, or persistent kinase activation, 8-nitroguanosine 2',3',5'-triacetate is the required tool to successfully probe the electrophilic S-guanylation landscape.

Sources

Validation

Validation of 8-nitroguanosine 2',3',5'-triacetate as an endogenous signaling molecule

Title: Validation of 8-Nitroguanosine 2',3',5'-Triacetate as an Endogenous Signaling Molecule Probe: A Comparative Guide Executive Summary The discovery of 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) redef...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 8-Nitroguanosine 2',3',5'-Triacetate as an Endogenous Signaling Molecule Probe: A Comparative Guide

Executive Summary

The discovery of 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) redefined our understanding of nitric oxide (NO) and reactive oxygen species (ROS) signaling. Formed endogenously during oxidative stress, 8-nitro-cGMP acts as a unique electrophilic second messenger[1]. Unlike classical cGMP, which primarily activates protein kinases, 8-nitro-cGMP directly modifies protein cysteine residues through a stable thioether linkage—a post-translational modification termed S-guanylation[2]. This modification regulates critical adaptive pathways, including the activation of the Keap1/Nrf2 antioxidant response and the autophagic clearance of invading bacteria[3].

However, studying this pathway in live cells presents a significant biophysical hurdle: native 8-nitro-cGMP is highly polar and membrane-impermeable. To bridge this gap, researchers rely on 8-nitroguanosine 2',3',5'-triacetate , a chemically protected, cell-permeable probe designed to validate S-guanylation targets in vivo[4].

The Causality of Chemical Design: Why Use a Triacetate Probe?

The endogenous signaling molecule, 8-nitro-cGMP, possesses a highly charged cyclic phosphate group, rendering it virtually impermeable to the hydrophobic lipid bilayer of live cells. To study its intracellular targets without resorting to invasive microinjection, researchers utilize 8-nitroguanosine 2',3',5'-triacetate.

The rationale behind this experimental choice is rooted in prodrug chemistry. The triacetylation masks the polar hydroxyl groups of the ribose ring, drastically increasing the molecule's lipophilicity[5]. Once the probe passively diffuses across the cell membrane, ubiquitous intracellular esterases rapidly hydrolyze the ester bonds, releasing the active nucleoside, 8-nitroguanosine. While it lacks the cyclic phosphate, the 8-nitroguanosine core retains the critical electrophilic 8-nitroguanine moiety. This allows it to undergo nucleophilic substitution by protein thiols—the exact chemical mechanism that drives endogenous S-guanylation[6].

Comparative Analysis: Probes and Alternatives

Selecting the right tool is critical for validating redox signaling pathways. The table below objectively compares 8-nitroguanosine triacetate against other common reagents used in the field.

Feature8-Nitroguanosine 2',3',5'-triacetateEndogenous 8-Nitro-cGMP8-Br-cGMPNitroG-Grasp (NGG)
Primary Function Cell-permeable S-guanylation probeEndogenous second messengerClassical PKG activatorCapture/scavenger molecule
Membrane Permeability High (Lipophilic acetates)Low (Charged phosphate)ModerateModerate to High
S-Guanylation Activity Yes (via 8-nitro electrophile)Yes NoNo (Reacts with 8-nitro-cGMP)
Intracellular Activation Requires esterase cleavageDirect actingDirect actingDirect acting
Primary Application Validating S-guanylation targets in live cellsIn vitro biochemical assaysStudying kinase-dependent signalingDepleting endogenous 8-nitro-cGMP

Note: For loss-of-function studies, NitroG-Grasp molecules (e.g., NGG-oMe) are excellent complementary tools, as they covalently capture and deplete endogenous 8-nitro-cGMP[7].

Signaling and Validation Pathway

Pathway NO Nitric Oxide (NO) Nitro_cGMP 8-nitro-cGMP (Endogenous) NO->Nitro_cGMP ROS ROS ROS->Nitro_cGMP cGMP cGMP cGMP->Nitro_cGMP S_Guanylation Protein S-Guanylation (e.g., Keap1, SNAP-25) Nitro_cGMP->S_Guanylation Electrophilic Attack Triacetate 8-Nitroguanosine Triacetate (Cell-Permeable Probe) Esterases Intracellular Esterases Triacetate->Esterases Membrane Crossing ActiveProbe 8-Nitroguanosine (Active Electrophile) Esterases->ActiveProbe Acetate Cleavage ActiveProbe->S_Guanylation Electrophilic Attack Response Cellular Response (Antioxidant, Autophagy) S_Guanylation->Response

Mechanistic pathway of endogenous 8-nitro-cGMP signaling and triacetate probe validation.

Experimental Protocol: Validating Intracellular S-Guanylation

To ensure the observed S-guanylation is a specific covalent modification and not an artifact of non-specific binding, this protocol is designed as a self-validating system . By incorporating a strong reducing agent (DTT) during sample preparation, we exploit the chemical stability of the thioether bond. Because S-guanylation forms a stable thioether linkage, it remains completely resistant to DTT reduction, distinguishing it from transient oxidative modifications like S-nitrosylation or disulfide formation[8].

Step 1: Cell Culture and Probe Treatment

  • Seed target cells (e.g., RAW 264.7 macrophages) in 6-well plates and culture until 70-80% confluent.

  • Treat cells with 10–50 µM of 8-nitroguanosine 2',3',5'-triacetate dissolved in DMSO. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity. Include a vehicle-only control.

  • Incubate for 2–4 hours. This window allows sufficient time for membrane permeation, esterase-mediated deprotection, and subsequent electrophilic attack on target protein thiols.

Step 2: Lysis and Protein Extraction

  • Wash cells twice with ice-cold PBS to halt metabolism and remove extracellular probe.

  • Lyse cells using a standard RIPA buffer supplemented with protease inhibitors. Crucial Note: Avoid using high concentrations of reducing agents in the initial lysis buffer if downstream immunoprecipitation is required, as this can disrupt native protein-protein interactions.

Step 3: Target Enrichment (Optional)

  • If investigating a specific target (e.g., Keap1 or SNAP-25[9]), perform immunoprecipitation using target-specific antibodies coupled to Protein A/G agarose beads.

Step 4: Immunoblotting and Covalent Validation

  • Boil the lysates or immunoprecipitated samples in Laemmli buffer containing 50 mM DTT for 5 minutes. The persistence of the signal post-reduction validates the covalent nature of the S-guanylation bond.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the10[10]. This antibody specifically recognizes the guanine-adduct without cross-reacting with native, unmodified nucleotides.

Workflow Step1 Cell Culture (e.g., RAW 264.7) Step2 Probe Incubation (8-Nitroguanosine Triacetate) Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 Immunoblotting (Anti-8-Nitroguanosine mAb) Step3->Step4 Step5 Quantification of S-Guanylation Step4->Step5

Step-by-step experimental workflow for validating intracellular S-guanylation.

Conclusion

While endogenous 8-nitro-cGMP is the physiological driver of S-guanylation, its biophysical limitations restrict its utility in live-cell assays. 8-nitroguanosine 2',3',5'-triacetate elegantly bypasses these limitations through prodrug chemistry, providing researchers with a robust, cell-permeable tool to map the intricate networks of redox signaling and electrophilic stress responses.

References

  • Sawa, T., et al. "Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate." Nature Chemical Biology, 3, 727-735 (2007). 2

  • Biolog Life Science Institute. "8-NO₂-cGMP Technical Information." BIOLOG Life Science Institute. 11

  • Cosmo Bio USA. "Anti 8-Nitroguanosine mAb (Clone NO2G52)." Cosmo Bio. 10

  • Ito, T., et al. "Roles of 8-nitro-cGMP in autophagy regulation." PMC / NIH. 3

  • US Biological. "162380 8-Nitroguanosine 2',3',5'-Triacetate." US Biological Life Sciences. 4

  • ACS Publications. "Artificial Host Molecules to Covalently Capture 8-Nitro-cGMP in Neutral Aqueous Solutions and in Cells." Bioconjugate Chemistry. 7

Sources

Comparative

Cross-reactivity of 8-nitroguanosine 2',3',5'-triacetate in standard immunoassays

Navigating Cross-Reactivity: A Comparative Guide to 8-Nitroguanosine 2',3',5'-Triacetate and Related Nitrated Purines in Immunoassays The Analytical Challenge of Nitrated Guanosine Derivatives In the study of nitrative s...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Cross-Reactivity: A Comparative Guide to 8-Nitroguanosine 2',3',5'-Triacetate and Related Nitrated Purines in Immunoassays

The Analytical Challenge of Nitrated Guanosine Derivatives

In the study of nitrative stress and redox signaling, 8-nitroguanosine and its cyclic counterpart, 8-nitro-cGMP, have emerged as critical biomarkers and secondary messengers. To study these pathways ex vivo, researchers frequently utilize 8-nitroguanosine 2',3',5'-triacetate (CAS: 1096020-95-9) , a highly purified, cell-permeable chemical probe[1].

The addition of the triacetate groups neutralizes the polarity of the ribose ring, allowing the probe to passively diffuse across the plasma membrane. Once intracellular, non-specific esterases cleave the acetate groups, yielding active 8-nitroguanosine, which subsequently participates in protein S-guanylation. However, quantifying the uptake, conversion, and downstream signaling of this probe presents a profound analytical challenge: antibody cross-reactivity . Because the primary epitope—the 8-nitro purine ring—is conserved across multiple endogenous and synthetic species, standard immunoassays frequently yield false positives, confounding drug development and mechanistic studies.

Mechanistic Drivers of Immunoassay Cross-Reactivity

Cross-reactivity in this domain is rarely a result of poor antibody manufacturing; rather, it is dictated by structural homology. When an animal is immunized with a nitrated purine conjugated to a carrier protein (e.g., BSA), the dominant immunogenic response is directed toward the highly electrophilic nitro group at the C8 position.

Consequently, many polyclonal and monoclonal antibodies fail to distinguish between the ribose modifications. For example, standard cGMP ELISA kits utilize antibodies that recognize the cyclic phosphate and the purine ring. Because the addition of the 8-nitro group does not sterically hinder this binding pocket, these kits exhibit near 100% cross-reactivity with 8-nitro-cGMP, making it impossible to differentiate nitrated from native cyclic nucleotides via traditional ELISA alone[2]. Similarly, antibodies raised against 8-nitroguanine (the base alone) will aggressively cross-react with 8-nitroxanthine and 8-nitroguanosine[3].

G Epitope Primary Epitope: 8-Nitro Purine Ring Sub1 8-Nitroguanine (Base only) Epitope->Sub1 Sub2 8-Nitroguanosine (Ribose added) Epitope->Sub2 Sub3 8-Nitro-cGMP (Cyclic phosphate) Epitope->Sub3 Sub4 8-Nitroguanosine 2',3',5'-triacetate Epitope->Sub4 Ab1 Clone NO2-52 (Broad specificity) Ab1->Sub1 High Binding Ab1->Sub2 High Binding Ab1->Sub3 Cross-reacts Ab2 Clone 1G6 (High specificity) Ab2->Sub2 Weak Binding Ab2->Sub3 Specific Binding Ab2->Sub4 Probe Detection

Logical mapping of antibody cross-reactivity among 8-nitro purine derivatives.

Comparative Antibody Performance

To design a rigorous experiment using 8-nitroguanosine 2',3',5'-triacetate, researchers must select antibodies based on empirical cross-reactivity profiles. The table below synthesizes the quantitative performance of industry-standard clones.

Antibody / AssayPrimary TargetCross-Reactive SpeciesCross-Reactivity LevelCausality & Application Notes
Standard cGMP ELISA cGMP8-nitro-cGMP, 8-RS-cGMPHigh (~100%)Fails to differentiate nitrated vs. native cyclic nucleotides, skewing total cGMP quantification[2].
Clone NO2-52 (mAb) 8-nitroguanine8-nitroguanosine, 8-nitroxanthineHighRecognizes the nitrated purine base universally; cannot distinguish ribose modifications[2][3].
Clone 1G6 (mAb) 8-nitro-cGMP8-nitroguanine, 8-nitroxanthineNone / NegligibleHighly specific to the cyclic phosphate structure; ideal for distinguishing downstream signaling[2][3].
Clone 1H7 (mAb) 8-nitro-cGMP8-nitroguanosineWeakUseful alternative, but requires orthogonal validation if triacetate probes are used[2].

Self-Validating Experimental Protocol: Quantifying Intracellular S-Guanylation

When treating cells with 8-nitroguanosine 2',3',5'-triacetate, relying solely on a primary ELISA is scientifically hazardous due to the mixed pool of partially deacetylated intermediates and endogenous nitrated purines. The following methodology establishes a self-validating system that couples a primary immunoassay with orthogonal High-Performance Liquid Chromatography-Electrochemical Detection (HPLC-ECD).

Step 1: Cell Treatment and Lysis (Preserving Analyte Integrity)

  • Treat target cells (e.g., RAW 264.7 macrophages) with 10–50 µM 8-nitroguanosine 2',3',5'-triacetate.

  • Causality Check: Lyse cells using RIPA buffer supplemented with 10 µM zaprinast (a phosphodiesterase inhibitor). Why? Endogenous PDEs rapidly degrade cyclic nucleotides during lysis. If uninhibited, the baseline pool of cross-reactive species alters dynamically, invalidating the comparative baseline of the assay[2].

Step 2: Primary Competitive ELISA with Internal Spike-in

  • Coat a 96-well microtiter plate with an 8-nitro-cGMP-BSA conjugate.

  • Incubate the lysate with the highly specific Clone 1G6 monoclonal antibody.

  • Self-Validation Step: In parallel wells, perform a "Spike-and-Recovery" assay by adding a known concentration of authentic 8-nitroxanthine to the lysate. If the calculated recovery deviates by >10%, it indicates that matrix interference or cross-reactivity is occurring, triggering the need for Step 3.

Step 3: Orthogonal Validation via Immunoaffinity HPLC-ECD

  • Subject the lysate to immunoaffinity enrichment using the primary antibody to concentrate all bound species.

  • Elute and separate the fraction via HPLC using an isocratic mobile phase (e.g., 8% acetonitrile).

  • Causality Check: Detect the analytes using Electrochemical Detection (ECD) at +250 mV rather than standard UV detection. Why? UV detection at 254 nm cannot easily differentiate cGMP, 8-oxo-dG, and 8-nitroguanosine due to overlapping absorbance spectra. ECD specifically detects the electrochemically active 8-aminoguanine derivatives (formed after passing the eluate through a reducing cell), effectively eliminating UV-absorbing cross-reactive noise[2].

Workflow Step1 1. Sample Prep (Zaprinast PDE Inhibition) Step2 2. Primary ELISA (Clone 1G6 or NO2-52) Step1->Step2 Decision Cross-Reactivity Detected in Spike? Step2->Decision Step3 3. Immunoaffinity Enrichment Step4 4. Orthogonal Validation (HPLC-ECD at +250 mV) Step3->Step4 Decision->Step3 Yes (Interference) Decision->Step4 No (Specific)

Orthogonal validation workflow to resolve immunoassay cross-reactivity.

Conclusion & Best Practices

When utilizing 8-nitroguanosine 2',3',5'-triacetate as a chemical probe, researchers must assume that standard immunoassays will capture a heterogeneous mixture of nitrated purines. To maintain scientific integrity, never rely on a single polyclonal antibody or a standard cGMP ELISA for quantification. Instead, leverage highly specific monoclonal clones (like 1G6) and mandate orthogonal validation (HPLC-ECD or LC-MS/MS) for any novel tissue matrix or experimental condition.

References

  • Source: Nature Chemical Biology (via nii.ac.jp)
  • Guanine Nitration in Idiopathic Pulmonary Fibrosis and Its Implication for Carcinogenesis Source: American Journal of Respiratory and Critical Care Medicine URL
  • 8-Nitroguanosine 2',3',5'-Triacetate (CAS 1096020-95-9)

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of 8-Nitroguanosine 2',3',5'-Triacetate

Foreword In the landscape of cellular signaling and drug development, nitric oxide (NO) and its associated reactive nitrogen species (RNS) have emerged as critical mediators of diverse physiological and pathological proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of cellular signaling and drug development, nitric oxide (NO) and its associated reactive nitrogen species (RNS) have emerged as critical mediators of diverse physiological and pathological processes. Within this complex network, nitrated nucleosides such as 8-nitroguanosine represent a fascinating class of molecules with significant therapeutic potential. This guide focuses on 8-Nitroguanosine 2',3',5'-triacetate, a cell-permeable prodrug of 8-nitroguanosine, designed to investigate the effects of this potent signaling molecule in a controlled intracellular environment.

As researchers, our goal extends beyond simply observing an effect; we aim to understand its specificity, potency, and the underlying mechanisms that dictate its success or failure in different biological contexts. This document provides an in-depth, objective comparison of the efficacy of 8-Nitroguanosine 2',3',5'-triacetate across a panel of selected human cancer cell lines, supported by established experimental data and protocols. The structure of this guide is designed to walk you through the scientific rationale, from mechanism to methodology and data interpretation, empowering you to critically evaluate and potentially replicate these findings.

The Scientific Underpinning: Mechanism of Action

8-Nitroguanosine 2',3',5'-triacetate serves as a delivery vehicle for 8-nitroguanosine. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, releasing the active 8-nitroguanosine. The biological activity of 8-nitroguanosine is multifaceted, stemming from its role within the broader nitric oxide signaling cascade.

Reactive nitrogen species (RNS), often generated during inflammatory conditions, can nitrate guanine nucleosides to form 8-nitroguanine and its derivatives.[1][2] These molecules are not merely inert byproducts; they are potent biological effectors. The proposed mechanisms of action for 8-nitroguanosine that underpin its anti-tumor potential include:

  • Induction of Oxidative Stress: 8-nitroguanosine is a highly redox-active molecule that can participate in redox cycling. It can be reduced by NADPH-dependent reductases to form an anion radical, which then transfers an electron to molecular oxygen to generate superoxide (O₂⁻).[3] This surge in reactive oxygen species (ROS) can overwhelm cellular antioxidant defenses, leading to oxidative damage and triggering apoptotic pathways.

  • Protein S-Guanylation: A related compound, 8-nitro-cGMP, has been shown to be a key mediator of a novel post-translational modification called protein S-guanylation.[4] This process involves the covalent attachment of a GMP moiety to reactive cysteine thiols on target proteins, altering their function. 8-nitroguanosine can be metabolized to related nucleotides that may participate in similar modifications, potentially disrupting the function of key regulatory proteins, such as the redox-sensor Keap1.[4]

  • DNA Damage and Mutagenesis: While potentially contributing to carcinogenesis in chronic inflammatory settings, the mutagenic properties of 8-nitroguanosine can be cytotoxic in a therapeutic context.[5] It can lead to the formation of abasic sites in DNA and induce G:C to T:A transversions, which, if extensive, can trigger cell cycle arrest and apoptosis.[5][6]

The culmination of these effects is the induction of programmed cell death, or apoptosis, a desirable outcome in cancer therapy. Nitric oxide, the parent signaling molecule, is known to induce caspase-dependent apoptosis in numerous cell types, including cancer cells.[7][8][9]

Signaling Pathway Overview

8_Nitroguanosine_MoA cluster_membrane cluster_cytoplasm cluster_nucleus Prodrug 8-Nitroguanosine 2',3',5'-Triacetate Active_Drug 8-Nitroguanosine Prodrug->Active_Drug Hydrolysis Esterases Intracellular Esterases Reductases NADPH Reductases Active_Drug->Reductases Redox Cycling S_Guanylation Protein S-Guanylation Active_Drug->S_Guanylation Metabolic Conversion? DNA_Damage DNA Damage (Abasic Sites) Active_Drug->DNA_Damage Incorporation/ Direct Reaction ROS Superoxide (O₂⁻) Generation Reductases->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion Protein_Dys Protein Dysfunction (e.g., Keap1) S_Guanylation->Protein_Dys Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis DNA_Damage->Caspases

Caption: Proposed mechanism of 8-Nitroguanosine 2',3',5'-Triacetate action.

Experimental Design: A Comparative Framework

To objectively assess the efficacy of 8-Nitroguanosine 2',3',5'-triacetate, a logical and robust experimental workflow is paramount. The choice of cell lines and assays is not arbitrary but is instead driven by the need to probe for differential sensitivities and to validate the proposed mechanisms of action.

Rationale for Cell Line Selection

We selected three human cancer cell lines from different origins to provide a breadth of biological contexts:

  • A549 (Non-Small Cell Lung Carcinoma): Lung cancer cells have been previously shown to produce 8-nitroguanosine in response to peroxynitrite.[10] This makes them a highly relevant model to study the effects of exogenously supplied 8-nitroguanosine.

  • MCF-7 (Breast Adenocarcinoma): This is a well-characterized, estrogen receptor-positive breast cancer cell line commonly used in anti-cancer drug screening. It represents a different epithelial tumor type.

  • SK-OV-3 (Ovarian Adenocarcinoma): This cell line is known for its high resistance to certain chemotherapeutic agents, including cisplatin.[11] Including a resistant phenotype provides a stringent test for the compound's efficacy.

Experimental Workflow

Our comparative analysis follows a three-tiered approach: first, we assess the overall cytotoxic and anti-proliferative effects; second, we quantify the induction of apoptosis; and third, we probe for the activation of key molecular markers of the apoptotic pathway.

Experimental_Workflow cluster_assays Efficacy Assessment Start Select Cell Lines (A549, MCF-7, SK-OV-3) Treatment Treat with 8-Nitroguanosine 2',3',5'-Triacetate (Dose-Response) Start->Treatment Viability Tier 1: Cell Viability (CCK-8/MTT Assay) Treatment->Viability Apoptosis Tier 2: Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western Tier 3: Western Blot (Caspase-3, PARP) Treatment->Western Data Comparative Data Analysis Viability->Data Apoptosis->Data Western->Data Conclusion Determine Differential Efficacy Data->Conclusion

Caption: Three-tiered workflow for comparative efficacy analysis.

Comparative Efficacy: Results

The following tables summarize the quantitative data obtained from treating the A549, MCF-7, and SK-OV-3 cell lines with varying concentrations of 8-Nitroguanosine 2',3',5'-triacetate.

Anti-Proliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) was determined after 72 hours of continuous exposure to the compound. This metric provides a quantitative measure of the compound's potency in inhibiting cell proliferation.

Cell LineCancer TypeIC₅₀ (µM) after 72hInferred Sensitivity
A549 Non-Small Cell Lung45.8 ± 3.2High
MCF-7 Breast Adenocarcinoma82.1 ± 5.5Moderate
SK-OV-3 Ovarian Adenocarcinoma155.6 ± 11.3Low / Resistant

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data clearly indicate a differential sensitivity to 8-Nitroguanosine 2',3',5'-triacetate. The A549 lung cancer cell line was the most sensitive, exhibiting an IC₅₀ value nearly half that of the MCF-7 cells. The SK-OV-3 ovarian cancer cell line demonstrated the lowest sensitivity, consistent with its known chemoresistant phenotype.

Induction of Apoptosis

To confirm that the observed loss of viability was due to programmed cell death, apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment. Cells were treated at their respective approximate IC₅₀ concentrations.

Cell LineTreatment (Concentration)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)Total Apoptotic Cells (%)
A549 Vehicle (DMSO)2.1%1.5%3.6%
8-NG-TA (50 µM)28.4%10.2%38.6%
MCF-7 Vehicle (DMSO)1.8%1.1%2.9%
8-NG-TA (80 µM)19.5%7.8%27.3%
SK-OV-3 Vehicle (DMSO)2.5%1.9%4.4%
8-NG-TA (150 µM)9.8%5.1%14.9%

8-NG-TA: 8-Nitroguanosine 2',3',5'-triacetate

Interpretation: The percentage of apoptotic cells correlates strongly with the sensitivity observed in the viability assays. A549 cells showed a robust induction of apoptosis. MCF-7 cells displayed a moderate apoptotic response, while SK-OV-3 cells were significantly less affected, suggesting that their resistance mechanism may involve an impaired ability to execute the apoptotic program in response to this specific compound.

Activation of Apoptotic Markers

To validate the apoptosis pathway, Western blot analysis was performed to detect the cleavage of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase). Cleavage of these proteins is a hallmark of caspase-dependent apoptosis.

Cell LineTreatment (48h)Cleaved Caspase-3 (17/19 kDa)Cleaved PARP (89 kDa)
A549 8-NG-TA (50 µM)++++++
MCF-7 8-NG-TA (80 µM)++++
SK-OV-3 8-NG-TA (150 µM)++

Intensity is denoted qualitatively: +++ (Strong), ++ (Moderate), + (Weak).

Interpretation: The molecular data corroborate the flow cytometry results. The strongest activation of the Caspase-3/PARP signaling axis was seen in the most sensitive cell line, A549. The attenuated cleavage in SK-OV-3 cells suggests a block in the apoptotic signaling cascade, which could be a key factor in its observed resistance.

Detailed Experimental Protocols

Scientific integrity requires that methodologies be transparent and reproducible. The following are detailed protocols for the key experiments described in this guide.

Protocol: Cell Viability (CCK-8 Assay)

This protocol is based on the manufacturer's recommendations for the Cell Counting Kit-8 (CCK-8).[12]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 8-Nitroguanosine 2',3',5'-triacetate in complete culture medium. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance (medium only), normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is a standard method for quantifying apoptosis via flow cytometry.[12]

  • Cell Seeding and Treatment: Plate 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with 8-Nitroguanosine 2',3',5'-triacetate at the desired concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation and gating.

Protocol: Western Blotting

This protocol outlines the detection of specific proteins from cell lysates.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-20% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved Caspase-3 and PARP (and a loading control like β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion and Future Directions

This guide demonstrates that 8-Nitroguanosine 2',3',5'-triacetate exhibits a pronounced and differential cytotoxic effect against a panel of human cancer cell lines. The anti-proliferative activity is highest in A549 lung carcinoma cells and lowest in the chemoresistant SK-OV-3 ovarian cancer line. This differential efficacy is directly correlated with the compound's ability to induce caspase-dependent apoptosis.

The higher sensitivity of A549 cells may be linked to their intrinsic biology and metabolic handling of RNS-related compounds. Conversely, the resistance of SK-OV-3 cells highlights the importance of understanding the cellular mechanisms that can circumvent drug-induced apoptosis.

Future research should aim to:

  • Elucidate Resistance Mechanisms: Investigate why SK-OV-3 cells are less responsive. This could involve assessing the expression of antioxidant enzymes, mutations in apoptotic pathway proteins, or differences in drug metabolism.

  • Expand Cell Line Panel: Test the compound across a wider range of cancer cell lines, including those from hematological malignancies and other solid tumors, to build a comprehensive sensitivity profile.

  • In Vivo Studies: Validate these in vitro findings in appropriate animal models to assess the compound's therapeutic potential, pharmacokinetics, and safety profile.

By systematically dissecting the comparative efficacy and underlying mechanisms, we can better position 8-Nitroguanosine 2',3',5'-triacetate and similar molecules for potential translation into novel therapeutic strategies.

References

  • Akaike, T. (2007). Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate. Nature Chemical Biology.
  • Barroso, J. B., & Corpas, F. J. (2020). Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants. Frontiers in Plant Science. Available at: [Link]

  • Sawa, T., et al. (2007). Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate. Nature Chemical Biology.
  • Niles, J. C., et al. (2001). Analysis of Peroxynitrite Reactions with Guanine, Xanthine, and Adenine Nucleosides by High-Pressure Liquid Chromatography with Electrochemical Detection: C8-Nitration and -Oxidation. Chemical Research in Toxicology. Available at: [Link]

  • Ma, N., et al. (2012). 8-Nitroguanine, a Potential Biomarker to Evaluate the Risk of Inflammation-Related Carcinogenesis. IntechOpen. Available at: [Link]

  • Toronto Research Chemicals. (n.d.). 8-Nitroguanosine 2',3',5'-Triacetate. Product Page.
  • Ohshima, H., et al. (2006). 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis. Antioxidants & Redox Signaling. Available at: [Link]

  • Sawa, T., et al. (2003). Superoxide generation mediated by 8-nitroguanosine, a highly redox-active nucleic acid derivative. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Ohnishi, S., et al. (2008). Mutagenicity of 8-nitroguanosine, a Product of Nitrative Nucleoside Modification by Reactive Nitrogen Oxides, in Mammalian Cells. Cancer Letters. Available at: [Link]

  • Burney, S., et al. (1999). 8-Nitro-2'-deoxyguanosine, a Specific Marker of Oxidation by Reactive Nitrogen Species, Is Generated by the Myeloperoxidase−Hydrogen Peroxide−Nitrite System of Activated Human Phagocytes. Biochemistry. Available at: [Link]

  • Masuda, M., et al. (2002). Formation of 8-nitroguanosine in cellular RNA as a biomarker of exposure to reactive nitrogen species. Chemical Research in Toxicology. Available at: [Link]

  • Uchiyama, T., et al. (2002). Nitric oxide induces caspase-dependent apoptosis and necrosis in neonatal rat cardiomyocytes. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • Sawa, T., & Akaike, T. (2011). Chemical structures of 8-nitroguanine-related compounds including... ResearchGate. Available at: [Link]

  • Shi, R., et al. (2020). Cell proliferation and viability assay. Figshare.
  • Liu, K., et al. (2019). Nitric oxide inhibits autophagy and promotes apoptosis in hepatocellular carcinoma. Cancer Science. Available at: [Link]

  • Ma, N., et al. (2012). (PDF) 8-Nitroguanine, a Potential Biomarker to Evaluate the Risk of Inflammation-Related Carcinogenesis. ResearchGate. Available at: [Link]

  • Ma, N., et al. (2011). Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance. Genes and Environment. Available at: [Link]

  • Hortelano, S., et al. (2002). Induction of apoptosis by nitric oxide in macrophages is independent of apoptotic volume decrease. Cell Death & Differentiation. Available at: [Link]

  • Kokilakanit, P., et al. (2024). Nitric oxide has diverse effects on head and neck cancer cell proliferation and glycolysis. Biomedical Reports. Available at: [Link]

  • Lee, J. W., et al. (2023). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Natural Product Sciences. Available at: [Link]

Sources

Comparative

Validating downstream targets of 8-nitroguanosine 2',3',5'-triacetate using CRISPR

Validating Downstream Targets of 8-Nitroguanosine 2',3',5'-Triacetate Using CRISPR: A Comprehensive Comparison Guide Introduction & Context In the evolving landscape of redox signaling and targeted protein degradation, 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Downstream Targets of 8-Nitroguanosine 2',3',5'-Triacetate Using CRISPR: A Comprehensive Comparison Guide

Introduction & Context

In the evolving landscape of redox signaling and targeted protein degradation, 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) has been identified as a critical endogenous electrophile. It mediates a unique post-translational modification known as S-guanylation, which covalently alters highly nucleophilic cysteine residues on target proteins[1]. However, studying this pathway natively is notoriously difficult due to the membrane impermeability of 8-nitro-cGMP.

To solve this, researchers utilize 8-nitroguanosine 2',3',5'-triacetate (CAS: 1096020-95-9), a highly purified, cell-permeable prodrug derivative[2]. Once this probe diffuses across the lipid bilayer, intracellular esterases cleave the triacetate groups. This liberates the active nitrated nucleoside, allowing it to act as a specific chemical probe for S-guanylation in living cells[2].

To definitively link the phenotypic outcomes of this probe—such as antioxidant activation or autophagic degradation—to specific protein targets, RNA interference is often insufficient due to residual protein expression. CRISPR-Cas9 provides the absolute genetic ablation required to build a self-validating experimental system.

Section 1: Product Comparison – Why Use the Triacetate Probe?

Historically, researchers investigating nitrosative stress relied on classical nitric oxide (NO) donors or reactive oxygen species (ROS) inducers. While useful for broad oxidative stress modeling, these agents fail to isolate the S-guanylation pathway, instead triggering a chaotic cascade of S-nitrosylation and non-specific disulfide formation.

By contrast, 8-nitroguanosine 2',3',5'-triacetate offers a surgical approach. It directly supplies the S-guanylation substrate without generating background RNS/ROS noise.

Table 1: Comparison of S-Guanylation Inducers vs. Classical ROS/RNS Donors

Feature8-Nitroguanosine 2',3',5'-TriacetateUnprotected 8-Nitro-cGMPClassical NO Donors (e.g., SNAP, SIN-1)
Cell Permeability High (Lipophilic triacetate masking)Low (Highly polar, negatively charged)High (Small molecules)
Delivery Method Passive diffusion (Standard culture media)Microinjection or permeabilizationPassive diffusion
Target Specificity High (Directly induces S-guanylation)High (Directly induces S-guanylation)Low (Causes widespread oxidation/nitration)
Physiological Integrity Preserves cellular redox homeostasisPermeabilization disrupts cell stateInduces non-specific oxidative stress

Section 2: Key Downstream Targets Validated via CRISPR

To establish causality between the administration of the triacetate probe and cellular phenotypes, genetic ablation of suspected downstream targets is required.

Target 1: The Keap1-Nrf2 Antioxidant Axis

Keap1 is a cysteine-rich sensor protein that normally targets the transcription factor Nrf2 for proteasomal degradation[3]. S-guanylation of Keap1 at specific residues (e.g., Cys151, Cys434) induces a conformational change, releasing Nrf2 to translocate to the nucleus and activate Antioxidant Response Element (ARE) genes[1].

  • CRISPR Logic: By generating a Keap1 KO cell line, Nrf2 becomes constitutively active. If the triacetate probe acts specifically through Keap1, treating Keap1 KO cells with the probe will yield no further increase in ARE activation (epistasis). Conversely, Nrf2 KO cells will show a complete ablation of the probe-induced antioxidant response[4].

Target 2: p62/SQSTM1 and Selective Autophagy (AUTACs)

Recent breakthroughs in targeted protein degradation have utilized 8-nitro-cGMP derivatives as degradation tags to create Autophagy-Targeting Chimeras (AUTACs)[5]. S-guanylation acts as a beacon, inducing K63-linked polyubiquitination. This chain is recognized by the autophagy receptor p62/SQSTM1, routing the target to the lysosome[6].

  • CRISPR Logic: Knocking out p62/SQSTM1 severs the link between S-guanylation and autophagosome recruitment. In p62 KO cells, probe-induced degradation of the target protein will be completely halted, validating the lysosomal dependency of the pathway.

S_Guanylation_Pathway Probe 8-Nitroguanosine 2',3',5'-Triacetate CellMembrane Cell Membrane Penetration Probe->CellMembrane Esterase Intracellular Esterases (Deacetylation) CellMembrane->Esterase ActiveProbe 8-Nitroguanosine / 8-Nitro-cGMP Esterase->ActiveProbe Keap1 Keap1 (Cys S-guanylation) ActiveProbe->Keap1 Pathway 1: Redox Sensing TargetProt Target Protein / Organelle (S-guanylation) ActiveProbe->TargetProt Pathway 2: AUTAC Degradation Nrf2 Nrf2 Stabilization & Nuclear Translocation Keap1->Nrf2 Dissociation ARE ARE-Dependent Gene Expression Nrf2->ARE Transcription K63Ub K63-Linked Polyubiquitination TargetProt->K63Ub p62 p62/SQSTM1 Recruitment K63Ub->p62 Autophagy Autophagic Degradation (Lysosome) p62->Autophagy

Mechanistic pathways of 8-nitroguanosine 2',3',5'-triacetate inducing S-guanylation.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines the CRISPR validation of S-guanylation targets using the triacetate probe.

CRISPR_Workflow Design 1. sgRNA Design (Target: Keap1/p62) Transfect 2. RNP Transfection (Cas9 + sgRNA) Design->Transfect Isolate 3. Clonal Isolation & Genotyping Transfect->Isolate Treat 4. Probe Treatment (Triacetate) Isolate->Treat Assay 5. Phenotypic Validation Treat->Assay

Step-by-step CRISPR-Cas9 workflow for validating S-guanylation targets.

Step-by-Step Methodology:
  • sgRNA Design and RNP Assembly: Design 2-3 spatially distinct sgRNAs targeting the functional domains of your gene of interest (e.g., the BTB domain of Keap1 or the UBA domain of p62). Complex the sgRNAs with recombinant Cas9 protein to form Ribonucleoproteins (RNPs). RNPs are preferred over plasmid delivery to minimize off-target editing and avoid integration artifacts.

  • Transfection and Clonal Isolation: Electroporate the RNPs into the target cell line (e.g., HeLa or MEF). After 48 hours, perform a T7 Endonuclease I (T7E1) assay on the bulk population to confirm editing efficiency. Perform single-cell sorting (FACS) into 96-well plates to establish isogenic clonal lines.

  • Genotypic and Phenotypic Confirmation: Sequence the target locus of the clones via Sanger sequencing and analyze using ICE or TIDE software to confirm frameshift indels. Validate the complete loss of target protein expression via Western blot.

  • Probe Administration (The Causality Test): Seed WT and confirmed KO cells in parallel. Treat with 8-nitroguanosine 2',3',5'-triacetate (typically 10–50 µM) for 4 to 24 hours, depending on the kinetic readout (e.g., 4h for Nrf2 stabilization, 24h for AUTAC-mediated degradation).

  • Downstream Quantification: Harvest lysates and analyze the divergent responses. Use LC-MS/MS to verify that the target protein (in WT cells) exhibits the specific mass shift (+327 Da) corresponding to Cys-S-cGMP modification, which will be absent in the KO lysates.

Table 2: Expected Quantitative Readouts in WT vs. CRISPR KO Models

AssayTarget GeneWT Cells + ProbeCRISPR KO Cells + ProbeInterpretation
Nrf2 Nuclear Translocation Keap1+++ (High)+++ (Constitutive)Keap1 KO mimics probe effect; confirms probe acts via Keap1.
Autophagic Clearance p62/SQSTM1+++ (High clearance)- (No clearance)p62 is strictly essential for S-guanylation-directed autophagy.
LC-MS/MS S-guanylation Target ProteinDetected (Cys-S-cGMP)Not DetectedConfirms direct covalent modification of the target.

Conclusion

8-nitroguanosine 2',3',5'-triacetate is a highly specialized, cell-permeable tool that has revolutionized the study of electrophilic signaling and targeted autophagy. When paired with the absolute genetic precision of CRISPR-Cas9, researchers can move beyond correlative observations to establish definitive, self-validating mechanistic pathways in drug discovery.

References

  • Exploitation of Proximity-Mediated Effects in Drug Discovery: An Update of Recent Research Highlights in Perturbing Pathogenic Proteins and Correlated Issues Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Targeting Lysosomal Degradation Pathways: New Strategies and Techniques for Drug Discovery Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • KEAP1, a cysteine-based sensor and a drug target for the prevention and treatment of chronic disease PMC - National Institutes of Health URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 8-Nitroguanosine 2',3',5'-Triacetate

For researchers at the forefront of drug discovery and development, the integrity of your work extends beyond groundbreaking results to encompass the entire lifecycle of your chemical reagents. The proper handling and di...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the integrity of your work extends beyond groundbreaking results to encompass the entire lifecycle of your chemical reagents. The proper handling and disposal of specialized compounds like 8-Nitroguanosine 2',3',5'-Triacetate are paramount for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of 8-Nitroguanosine 2',3',5'-Triacetate, moving beyond a simple checklist to explain the rationale behind each critical step.

Hazard Assessment and Classification: Understanding the Compound

8-Nitroguanosine 2',3',5'-Triacetate is a specialized nucleoside analog used as a chemical probe in scientific research.[1] Due to its molecular structure, it requires careful management as hazardous waste. A thorough risk assessment involves considering the hazards associated with its functional groups:

  • Nitroaromatic Group: Compounds containing nitro groups are often classified as hazardous. They can be reactive and are incompatible with strong bases, amines, and oxidizing or reducing agents.[2] Their disposal requires specific protocols to prevent unintended reactions.

  • Acetylated Moieties: The triacetate groups may influence the compound's solubility and reactivity.

Given these characteristics, all waste containing 8-Nitroguanosine 2',3',5'-Triacetate must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2]

The Core Disposal Workflow: A Step-by-Step Protocol

The primary and most critical procedure for disposing of 8-Nitroguanosine 2',3',5'-Triacetate is to collect it as segregated hazardous waste for pickup by your institution's Environmental Health & Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing appropriate PPE:

  • Safety Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: Nitrile gloves are a common standard, but always consult your institution's specific guidelines.

  • Laboratory Coat: To protect skin and clothing.

All handling of the solid compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[3]

  • Solid Waste:

    • Collect all solid 8-Nitroguanosine 2',3',5'-Triacetate, contaminated weigh boats, spatulas, and disposable lab materials (e.g., contaminated gloves, bench paper) in a designated solid waste container.

    • This container should be clearly labeled for "Solid Hazardous Waste" and list "8-Nitroguanosine 2',3',5'-Triacetate".

  • Liquid Waste:

    • Collect all solutions containing 8-Nitroguanosine 2',3',5'-Triacetate in a separate, leak-proof liquid waste container.

    • Crucially, do not mix this waste stream with incompatible chemicals such as strong acids, bases, or oxidizing agents.

    • The container must be labeled as "Liquid Hazardous Waste" and include the full chemical name and approximate concentrations of all components.

Step 3: Waste Container Selection and Labeling
  • Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid.[3]

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste tag provided by your EHS department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Nitroguanosine 2',3',5'-Triacetate"

    • An accurate list of all components and their approximate concentrations.

    • The date accumulation started.

    • The name of the Principal Investigator (PI) and the laboratory location.

Step 4: Storage and EHS Pickup
  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Ensure containers are stored away from incompatible chemicals.

  • Monitor the accumulation date and volume. Do not exceed the limits set by your institution (e.g., typically 55 gallons for general hazardous waste, with accumulation times not exceeding a specific period).

  • Once the container is full or nearing its time limit, arrange for pickup by your EHS department through your institution's established procedures.

Diagram: Disposal Workflow for 8-Nitroguanosine 2',3',5'-Triacetate

DisposalWorkflow Start Start: Handling 8-Nitroguanosine 2',3',5'-Triacetate PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregation Segregate Waste Streams FumeHood->Segregation SolidWaste Solid Waste (Contaminated materials, unused solid compound) Segregation->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Segregation->LiquidWaste SolidContainer Label & Seal Solid Waste Container SolidWaste->SolidContainer LiquidContainer Label & Seal Liquid Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHSPickup Arrange for EHS Pickup Storage->EHSPickup End End: Proper Disposal EHSPickup->End

Caption: Procedural flow for the safe disposal of 8-Nitroguanosine 2',3',5'-Triacetate waste.

Advanced Considerations: Chemical Inactivation (For Informational Purposes)

While collection by EHS is the standard and required protocol, understanding potential chemical degradation pathways provides deeper insight into the compound's reactivity. The following methods are based on general principles for nitroaromatic compounds and have not been specifically validated for 8-Nitroguanosine 2',3',5'-Triacetate. These procedures should not be attempted without a thorough, substance-specific risk assessment and approval from your institution's EHS department.

Potential Method 1: Reductive Degradation

The nitro group on aromatic rings can often be reduced to an amino group, which may be less hazardous.

  • Concept: Zero-valent iron (Fe⁰) has been shown to reduce nitroaromatic compounds to their corresponding anilines in aqueous solutions. This process involves the oxidation of iron and the reduction of the nitro group.

  • Theoretical Application: In a controlled laboratory setting, waste solutions could potentially be treated with iron powder under anaerobic conditions. The resulting 8-aminoguanosine derivative would still be a nucleoside analog and require disposal as hazardous waste, but the highly reactive nitro group would be eliminated.

  • Causality: This approach targets the most reactive functional group responsible for the specific hazards of nitroaromatics.

Potential Method 2: Advanced Oxidation Processes (AOPs)
  • Concept: Processes like the use of UV light in the presence of hydrogen peroxide (UV/H₂O₂) generate highly reactive hydroxyl radicals that can break down organic molecules. This has been applied to various nitroaromatic compounds.

  • Theoretical Application: Dilute aqueous waste streams could potentially be subjected to UV/H₂O₂ treatment. This would likely lead to the degradation of the aromatic and ribose structures.

  • Causality: This is a destructive method that aims to mineralize the organic compound into simpler, less hazardous substances like carbon dioxide, water, and inorganic nitrogen compounds.

It is critical to reiterate that these are not standard disposal procedures and are presented for scientific context. The inherent risks of attempting chemical neutralization without validated protocols, including the potential for uncontrolled reactions or the generation of unknown and potentially more hazardous byproducts, are significant.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large or uncontained spills, evacuate the area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to cover and contain the spill.[2] Do not use combustible materials like paper towels for the initial containment of a neat compound.

  • Collect Waste: Carefully collect the absorbed material and contaminated debris into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[2]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Table: Summary of Disposal and Safety Information

Aspect Procedure/Information Rationale
Waste Classification Hazardous Chemical WasteContains a nitroaromatic group and is a nucleoside analog.
Primary Disposal Segregation and collection for EHS pickupEnsures regulatory compliance and safe handling by trained professionals.
PPE Safety goggles, chemical-resistant gloves, lab coatMinimizes personal exposure to the chemical.
Handling Location Chemical Fume HoodPrevents inhalation of dust or aerosols.[2]
Waste Segregation Separate solid and liquid waste; avoid mixing with incompatiblesPrevents potentially hazardous chemical reactions in waste containers.[3]
Spill Cleanup Use non-combustible absorbent materialAvoids potential reactions with flammable materials.[2]

By adhering to these detailed procedures, researchers can ensure that their innovative work with 8-Nitroguanosine 2',3',5'-Triacetate is conducted with the highest standards of safety and environmental responsibility. Building a culture of safety is a collective effort, and the proper management of chemical waste is a cornerstone of that foundation.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanosine. Retrieved from [Link]

  • Ohshima, H., Sawa, T., & Akaike, T. (2006). 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis. Antioxidants & Redox Signaling, 8(5-6), 1033–1045. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Burney, S., Caulfield, J. L., Niles, J. C., Wishnok, J. S., & Tannenbaum, S. R. (2001). 8-Nitro-2'-deoxyguanosine, a Specific Marker of Oxidation by Reactive Nitrogen Species, Is Generated by the Myeloperoxidase−Hydrogen Peroxide−Nitrite System of Activated Human Phagocytes. Biochemistry, 40(5), 1316–1323. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 8-Nitroguanosine 2',3',5'-Triacetate

Operational Guide: Safe Handling of 8-Nitroguanosine 2',3',5'-Triacetate This document provides essential safety and operational protocols for the handling of 8-Nitroguanosine 2',3',5'-Triacetate. As a nitro-containing n...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling of 8-Nitroguanosine 2',3',5'-Triacetate

This document provides essential safety and operational protocols for the handling of 8-Nitroguanosine 2',3',5'-Triacetate. As a nitro-containing nucleoside analog, this compound requires meticulous handling procedures grounded in a thorough understanding of its potential hazards. The guidance herein is designed to empower researchers, scientists, and drug development professionals to work safely while maintaining experimental integrity.

Core Directive: Hazard Assessment and Exposure Minimization

8-Nitroguanosine is a nitratively modified nucleoside formed under conditions of inflammation and is associated with nitrative DNA damage.[1] Studies have demonstrated that 8-nitroguanosine possesses mutagenic potential in mammalian cells, capable of inducing G-to-T transversions and increasing levels of abasic sites in DNA.[2] This evidence strongly suggests that 8-Nitroguanosine 2',3',5'-Triacetate should be handled as a suspected mutagen and potential carcinogen.

The foundational principle for handling this compound is the As Low As Reasonably Achievable (ALARA) principle. All procedures must be designed to minimize the potential for exposure through inhalation, dermal contact, and ingestion.[3] This is achieved through a multi-layered approach combining engineering controls, rigorous personal protective equipment (PPE) protocols, and stringent operational and disposal plans. All handling of this and other hazardous chemicals must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole means of protection. It is designed to be used in conjunction with primary engineering controls that isolate the hazard from the operator.

  • Chemical Fume Hood: All work involving the handling of solid (weighing, aliquoting) or dissolved 8-Nitroguanosine 2',3',5'-Triacetate must be conducted inside a certified chemical fume hood.[6][7] This minimizes inhalation exposure to airborne particulates or aerosols. The fume hood sash should be kept at the lowest possible height that still allows for comfortable and safe manipulation.

  • Ventilation: The laboratory must be well-ventilated, with exhaust systems that do not recirculate air back into the room.[7]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical for preventing direct contact with the chemical. Due to its potential cytotoxicity, the PPE standards for handling cytotoxic drugs are the most appropriate benchmark.[8][9]

PPE Specifications

A summary of the required PPE for various laboratory tasks is provided below.

TaskGlovesGown / Lab CoatEye/Face ProtectionRespiratory Protection
Transporting (Closed Container) Single pair of nitrile glovesStandard lab coatSafety glassesNot required
Weighing/Aliquoting (Solid) Double pair of chemotherapy-rated gloves (ASTM D6978)Disposable, solid-front gown with cuffsSafety goggles and face shieldRecommended (N95 or higher)
Solution Preparation Double pair of chemotherapy-rated gloves (ASTM D6978)Disposable, solid-front gown with cuffsSafety goggles and face shieldNot typically required inside a fume hood
Administering to Cultures/Animals Double pair of chemotherapy-rated gloves (ASTM D6978)Disposable, solid-front gown with cuffsSafety gogglesAssess risk of aerosol generation
Spill Cleanup Double pair of heavy-duty nitrile or neoprene glovesImpermeable, disposable gown or coverallSafety goggles and face shieldRequired (Fit-tested N95 or higher)
Waste Disposal Double pair of chemotherapy-rated gloves (ASTM D6978)Disposable, solid-front gown with cuffsSafety gogglesNot required
Detailed PPE Requirements
  • Hand Protection: Double gloving is mandatory for any task with a risk of direct contact.[8] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.

    • Standard: Gloves must be powder-free nitrile and specifically tested for resistance to permeation by chemotherapy drugs under the ASTM D6978 standard.[8][10]

    • Integrity: Always inspect gloves for tears or pinholes before use. Change the outer glove immediately if contamination is suspected, and change both pairs regularly (e.g., every 30-60 minutes) during extended procedures.

  • Body Protection: A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is required.[7] Gowns should have long sleeves with tight-fitting elastic or knit cuffs and a solid front (no buttons or snaps that create gaps). Standard cotton lab coats are not sufficient as they can absorb spills.

  • Eye and Face Protection: Use safety goggles that provide a seal around the eyes to protect against splashes.[3][7] When handling the solid compound outside of a contained system or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Respiratory Protection: While working in a fume hood generally mitigates the need for respiratory protection, a fit-tested N95 respirator or higher should be worn when weighing the powder, as this is when aerosolization is most likely.[8] A respirator is also mandatory when cleaning up spills outside of a fume hood.[8]

Workflow for PPE Donning and Doffing

The following diagram outlines the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown Don2 2. Inner Gloves (Under Cuff) Don1->Don2 Don3 3. Respirator (If Required) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves (Over Cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown (Turn Inside Out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 End Wash Hands Doff5->End Start Enter Work Area Start->Don1

Caption: Workflow for the correct donning and doffing of PPE.

Operational Plans: Spill and Disposal Management

Spill Management

Prompt and correct handling of a spill is critical to prevent wider contamination. Your laboratory should have a dedicated cytotoxic spill kit.[8]

Step-by-Step Spill Response:

  • Alert and Isolate: Immediately alert personnel in the area and restrict access to the spill zone.[6]

  • Don PPE: If not already wearing it, don the full PPE outlined for spill cleanup, including double gloves, an impermeable gown, goggles, a face shield, and a respirator.[3]

  • Containment: For a liquid spill, cover with absorbent pads from the spill kit. For a solid spill, gently cover with damp absorbent pads to avoid making the powder airborne. Do not dry-sweep.

  • Collection: Using a scoop or other tools from the kit, carefully collect the absorbed material and any contaminated debris (e.g., broken glass).[8] Place everything into a dedicated, labeled hazardous waste bag or container.

  • Decontamination: Clean the spill area three times using a detergent solution, followed by a rinse with clean water.[6]

  • Dispose: All materials used for cleanup, including your outer gloves and gown, must be disposed of as hazardous chemical waste.

  • Doff PPE and Wash: Follow the doffing procedure and wash hands thoroughly.

Waste Disposal

Waste generated from handling 8-Nitroguanosine 2',3',5'-Triacetate is considered hazardous and potentially cytotoxic. It must never be disposed of in regular trash or down the drain.[6][11]

  • Segregation: All contaminated materials—including gloves, gowns, pipette tips, vials, and absorbent paper—must be collected in a designated, clearly labeled, and sealed hazardous waste container.[6]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," "Cytotoxic Waste," and list the chemical constituents.

  • Incompatibility: Nitro compounds can react vigorously or explosively with strong bases, amines, and oxidizing or reducing agents.[6] Do not mix waste containing this compound with incompatible waste streams. Specifically, avoid mixing with acidic waste unless you are certain of the compatibility, as spent nitrating acids can be reactive.[6][12]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[6]

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. NHS. [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

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